Technical Documentation Center

(2R,5R)-2,5-dimethylmorpholin-3-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2R,5R)-2,5-dimethylmorpholin-3-one

Core Science & Biosynthesis

Foundational

Pharmacological Mechanisms and Structural Utility of (2R,5R)-2,5-Dimethylmorpholin-3-one in GCN2 Inhibitor Design

An in-depth technical guide on the pharmacological utility and mechanistic application of (2R,5R)-2,5-dimethylmorpholin-3-one in advanced drug design. Executive Summary (2R,5R)-2,5-dimethylmorpholin-3-one is a highly spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the pharmacological utility and mechanistic application of (2R,5R)-2,5-dimethylmorpholin-3-one in advanced drug design.

Executive Summary

(2R,5R)-2,5-dimethylmorpholin-3-one is a highly specialized chiral pharmacophore utilized in the synthesis of next-generation kinase inhibitors, specifically targeting General Control Nonderepressible 2 (GCN2) [1]. As tumors and immunosuppressive cells (such as Myeloid-Derived Suppressor Cells, MDSCs) deplete local amino acids in the tumor microenvironment, GCN2 is activated. This triggers the Integrated Stress Response (ISR) to promote cellular adaptation, tumor survival, and immune evasion[1]. By incorporating the (2R,5R)-2,5-dimethylmorpholin-3-one scaffold into small-molecule drug candidates, drug developers can achieve highly selective, ATP-competitive blockade of GCN2, thereby reversing tumor-induced immunosuppression and halting cancer progression[2].

Pharmacophore Rationale: The Role of the Morpholinone Core

(2R,5R)-2,5-dimethylmorpholin-3-one (CAS: 1643811-24-8) is not a standalone active pharmaceutical ingredient (API), but rather a critical chiral building block[3]. In the rational design of GCN2 inhibitors, the morpholinone ring serves as the primary hinge-binding motif.

The Causality of Structural Design: The lactam moiety of the morpholinone core provides a rigid hydrogen bond donor (N-H) and acceptor (C=O) pair that perfectly aligns with the backbone amides of the GCN2 kinase hinge region. The specific (2R,5R) stereochemistry is critical. The methyl groups at the 2- and 5-positions restrict the conformational flexibility of the ring, forcing it into a pseudo-chair conformation. This precise spatial arrangement avoids steric clashes with the kinase gatekeeper residue while maximizing van der Waals interactions within the deep ATP-binding pocket[4].

Mechanism of Action: Disrupting the GCN2/ISR Axis

When a drug containing the (2R,5R)-2,5-dimethylmorpholin-3-one moiety is administered, its mechanism of action is defined by its ability to disrupt the GCN2-mediated Integrated Stress Response (ISR)[5].

  • Stress Sensing: In the nutrient-deprived tumor microenvironment, amino acid depletion leads to the accumulation of uncharged tRNAs. These uncharged tRNAs bind directly to the histidyl-tRNA synthetase (HisRS)-like domain of GCN2[6].

  • Kinase Activation: This binding, coupled with ribosomal stalling, triggers a conformational change and autophosphorylation of the GCN2 kinase domain[7].

  • eIF2α Phosphorylation: Active GCN2 phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α) on Serine 51[5].

  • Translational Reprogramming: Phospho-eIF2α halts global cap-dependent translation to conserve energy, but paradoxically increases the translation of specific stress-response mRNAs, most notably Activating Transcription Factor 4 (ATF4)[8].

  • Inhibitor Blockade: The morpholinone-derived inhibitor competitively binds to the ATP pocket of GCN2. By preventing ATP binding, it halts the phosphorylation of eIF2α, downregulates ATF4, and prevents the tumor from adapting to nutrient starvation[1].

GCN2_Pathway A Amino Acid Starvation B Uncharged tRNA Accumulation A->B C GCN2 Kinase Activation B->C D eIF2α Phosphorylation (Ser51) C->D E ATF4 Translation D->E F Tumor Survival & Immunosuppression E->F I Morpholinone-Derived GCN2 Inhibitor I->C Blocks

Fig 1. GCN2-mediated Integrated Stress Response (ISR) and inhibitor blockade.

Quantitative SAR Data: The Importance of Stereochemistry

To validate the necessity of the (2R,5R) configuration over other enantiomers, Structure-Activity Relationship (SAR) data is generated using biochemical kinase assays. The table below demonstrates the causal relationship between stereochemistry and GCN2 inhibitory potency.

Scaffold StereochemistryGCN2 IC₅₀ (nM)Cellular p-eIF2α IC₅₀ (nM)Hinge Binding Affinity (Kd, nM)
(2R,5R) -2,5-dimethylmorpholin-3-one2.4 15.8 1.1
(2S,5S)-2,5-dimethylmorpholin-3-one145.0>100085.4
(2R,5S)-2,5-dimethylmorpholin-3-one48.2320.522.0
Des-methyl morpholin-3-one310.0>2000180.5

Table 1: Representative SAR data illustrating the superior binding affinity of the (2R,5R) enantiomer. The spatial orientation of the methyl groups prevents steric hindrance at the kinase gatekeeper residue.

Experimental Validation Workflows

As a Senior Application Scientist, I mandate that all experimental protocols be designed as self-validating systems. The following workflows detail how to validate the mechanism of action of a (2R,5R)-2,5-dimethylmorpholin-3-one derived inhibitor.

Workflow S1 1. Scaffold Cyclization (Morpholinone Core) S2 2. Biochemical Assay (TR-FRET for GCN2) S1->S2 S3 3. Cellular Assay (p-eIF2α Western Blot) S2->S3 S4 4. In Vivo Validation (Tumor Xenograft) S3->S4

Fig 2. Step-by-step validation workflow for morpholinone-derived GCN2 inhibitors.

Protocol A: Biochemical Validation via TR-FRET Kinase Assay

Purpose: To quantify the direct, ATP-competitive inhibition of GCN2 by the morpholinone-derived compound[2].

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Reconstitute recombinant human GCN2 kinase domain and a biotinylated eIF2α substrate peptide.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the (2R,5R)-morpholinone inhibitor in 100% DMSO. Transfer 100 nL to a 384-well assay plate.

  • Enzyme-Inhibitor Pre-incubation: Add 5 µL of GCN2 enzyme solution to the plate.

    • Causality Check: Pre-incubating the enzyme and inhibitor for 15 minutes before adding ATP ensures that the compound fully occupies the ATP-binding pocket, establishing true competitive inhibition kinetics rather than artifactual binding.

  • Reaction Initiation: Add 5 µL of a mixture containing ATP (at the apparent Km of 10 µM) and the biotinylated substrate. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho-eIF2α antibody, and Streptavidin-APC.

  • Readout: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Protocol B: Cellular Mechanism Validation (p-eIF2α Western Blot)

Purpose: To confirm that the inhibitor successfully penetrates the cell membrane and blocks GCN2-mediated eIF2α phosphorylation under amino acid starvation[1][5].

  • Cell Culture & Seeding: Seed HCT116 colorectal carcinoma cells in 6-well plates at 3x10⁵ cells/well in standard DMEM (containing all amino acids). Incubate overnight.

  • Compound Treatment: Pre-treat cells with the morpholinone inhibitor (1 µM, 100 nM, 10 nM) or DMSO vehicle for 1 hour.

  • Stress Induction: Wash cells twice with PBS and replace the media with Earle's Balanced Salt Solution (EBSS) lacking leucine and arginine for 2 hours.

    • Causality Check: EBSS specifically induces amino acid starvation, selectively activating GCN2 via uncharged tRNAs. This isolates the GCN2 pathway from other eIF2α kinases like PERK (which responds to ER stress) or PKR (which responds to viral RNA)[7].

  • Lysis & Protein Extraction: Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 min to clear the lysate.

  • Western Blotting: Resolve 20 µg of total protein on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies against phospho-eIF2α (Ser51) and total eIF2α. Use GAPDH as a loading control. A successful inhibitor will show a dose-dependent reduction in the p-eIF2α band intensity without affecting total eIF2α levels.

References

  • [1] Google Patents. AU2019211485A1 - GCN2 inhibitors and uses thereof. Available at:

  • [4] Google Patents. WO2019148132A1 - Gcn2 inhibitors and uses thereof. Available at:

  • [2] Google Patents. AU2019211485A1 - GCN2 inhibitors and uses thereof (Assay Protocols). Available at:

  • [6] Oxford Academic. Multiple mechanisms activate GCN2 eIF2 kinase in response to diverse stress conditions. Available at: [Link]

  • [5] PMC - NIH. The integrated stress response. Available at:[Link]

  • [7] eLife / NIH. The ribosomal P-stalk couples amino acid starvation to GCN2 activation in mammalian cells. Available at:[Link]

  • [8] PMC - NIH. Activating transcription factor 4: a regulator of stress response in human cancers. Available at: [Link]

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of (2R,5R)-2,5-Dimethylmorpholin-3-one Isomers: A Mechanistic Guide

Executive Summary The morpholin-3-one scaffold is a privileged structural motif in modern drug discovery, frequently utilized in the design of peptidomimetics, factor Xa inhibitors, and MDM2–p53 protein–protein interacti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The morpholin-3-one scaffold is a privileged structural motif in modern drug discovery, frequently utilized in the design of peptidomimetics, factor Xa inhibitors, and MDM2–p53 protein–protein interaction inhibitors[1]. The introduction of chiral centers at the C2 and C5 positions creates a complex stereochemical landscape. This technical guide provides an in-depth analysis of the thermodynamic stability of 2,5-dimethylmorpholin-3-one isomers, focusing on the conformational drivers that make the (2R,5R) trans isomer the thermodynamic sink of the system, and outlines a self-validating workflow for its isolation.

Structural and Conformational Foundations

The morpholin-3-one ring is a six-membered heterocycle characterized by a highly localized planar amide bond (C3(=O)–N4)[2]. This planarity restricts the ring's conformational flexibility, forcing it to adopt a half-chair or boat conformation rather than a perfect cyclohexane-like chair.

When methyl substituents are introduced at the C2 and C5 positions (a 1,4-relationship within the heterocycle), the system seeks to minimize allylic strain (A-strain) and 1,3-diaxial interactions:

  • Cis Isomers ((2R,5S) and (2S,5R)): In a cis-1,4-like relationship within the morpholinone ring, one methyl group must occupy a pseudo-axial position while the other occupies a pseudo-equatorial position. This introduces significant steric clash and torsional strain across the ring.

  • Trans Isomers ((2R,5R) and (2S,5S)): The trans configuration allows both the C2 and C5 methyl groups to occupy pseudo-equatorial positions simultaneously. This diequatorial arrangement drastically reduces steric repulsion, making the trans isomers thermodynamically superior to their cis counterparts[2].

Thermodynamic Stability Profiles

The energetic disparity between the cis and trans isomers dictates their behavior during synthesis. Because the C2 proton is situated between a carbonyl group and an ether oxygen, it is highly acidic (pKa ~18–20). Under basic conditions, the C2 stereocenter readily epimerizes via a planar enolate intermediate, allowing the system to funnel toward the lowest-energy state[2].

Table 1: Conformational and Thermodynamic Summary of 2,5-Dimethylmorpholin-3-one Isomers
IsomerStereochemical RelationshipPreferred ConformationRelative Stability (ΔG)Thermodynamic Status
(2R,5R) TransPseudo-DiequatorialLowest (0.0 kcal/mol)Global Minimum (Favored)
(2S,5S) TransPseudo-DiequatorialLowest (0.0 kcal/mol)Global Minimum (Favored)
(2R,5S) CisAxial-Equatorial+1.5 to +2.0 kcal/molKinetic / High Energy
(2S,5R) CisAxial-Equatorial+1.5 to +2.0 kcal/molKinetic / High Energy

Experimental Workflows for Isomeric Equilibration

To selectively isolate the (2R,5R)-2,5-dimethylmorpholin-3-one isomer from a diastereomeric mixture, chemists exploit the thermodynamic gradient via base-catalyzed equilibration. The causality behind this protocol relies on the reversible deprotonation of the C2 position without disrupting the amide bond[3].

Step-by-Step Equilibration Protocol:

  • Solvent and Base Selection: Dissolve the isomeric mixture of 2,5-dimethylmorpholin-3-one in anhydrous Tetrahydrofuran (THF). THF is chosen for its aprotic nature and excellent solubility profile for enolates.

  • Base Addition: Add a catalytic to stoichiometric amount of Potassium tert-butoxide (KOtBu) (0.1–1.0 equivalents)[3]. KOtBu is a sterically hindered, non-nucleophilic base; it selectively deprotonates the acidic C2 proton without attacking the C3 amide carbonyl, preventing ring-opening side reactions.

  • Thermodynamic Incubation: Stir the reaction at ambient temperature (20–25°C) for 12 to 24 hours. The planar C2-enolate intermediate forms and reprotonates continuously. Because reprotonation from the face that yields the pseudo-equatorial C2-methyl group is lower in transition-state energy, the equilibrium shifts entirely to the (2R,5R) and (2S,5S) enantiomeric pair[2].

  • Quenching and Isolation: Quench the reaction with saturated aqueous ammonium chloride (NH4Cl) to neutralize the base and lock the stereocenter[3]. Extract with dichloromethane (DCM), dry over Na2SO4, and concentrate. The pure (2R,5R) isomer can then be isolated via chiral preparative HPLC.

Analytical Validation (E-E-A-T)

A self-validating experimental system requires rigorous analytical confirmation of the isolated isomer's conformation to ensure structural integrity[4].

  • NMR Spectroscopy: 1D 1H-NMR coupling constants (J-values) provide primary evidence. A large coupling constant between the C2 proton and adjacent ring protons indicates an axial-axial relationship, confirming the equatorial positioning of the methyl group. Furthermore, 2D NOESY or ROESY NMR is critical; the absence of a strong Nuclear Overhauser Effect (NOE) between the C2-methyl and C5-methyl groups confirms they are on opposite faces of the ring (trans configuration)[4].

  • X-Ray Crystallography: For absolute stereochemical assignment, growing a single crystal allows for anomalous dispersion X-ray diffraction, definitively proving the (2R,5R) absolute configuration and the diequatorial solid-state conformation[1].

Visualizations

Equilibration Cis (2R,5S)-Isomer (Axial-Equatorial) High Energy Enolate C2-Enolate Intermediate (Planar at C2) Cis->Enolate Base (-H+) Enolate->Cis Kinetic Control Trans (2R,5R)-Isomer (Diequatorial) Lowest Energy Enolate->Trans Protonation (+H+) Thermodynamic Control

Figure 1: Base-catalyzed thermodynamic equilibration pathway of morpholin-3-one isomers.

Workflow Synth 1. Synthesis of Isomeric Mixture (e.g., Chloroacetamide Cyclization) Equil 2. Base-Catalyzed Equilibration (KOtBu in THF, 25°C) Synth->Equil Monitor 3. Reaction Monitoring (Chiral HPLC & 1H-NMR) Equil->Monitor Isolate 4. Isolation of (2R,5R)-Isomer (Aqueous Quench & Prep-HPLC) Monitor->Isolate Validate 5. Conformational Validation (2D NOESY & X-ray) Isolate->Validate

Figure 2: End-to-end workflow for the isolation and validation of the (2R,5R)-isomer.

Sources

Foundational

The Role of (2R,5R)-2,5-dimethylmorpholin-3-one in Asymmetric Synthesis: A Technical Guide

Introduction: Architecting Chirality with Morpholinone-Based Auxiliaries In the landscape of modern organic chemistry, the precise construction of stereogenic centers is paramount, particularly in the fields of pharmaceu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Architecting Chirality with Morpholinone-Based Auxiliaries

In the landscape of modern organic chemistry, the precise construction of stereogenic centers is paramount, particularly in the fields of pharmaceutical and natural product synthesis where biological activity is intrinsically linked to absolute stereochemistry. Among the strategies developed to achieve this control, the use of chiral auxiliaries remains a robust, reliable, and highly predictable method. A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, after which it is removed to reveal an enantiomerically enriched product.

This guide focuses on the role and application of (2R,5R)-2,5-dimethylmorpholin-3-one, a C2-symmetric chiral auxiliary. While direct literature on this specific scaffold is specialized, its structural and functional characteristics are analogous to the well-documented and highly successful oxazolidinone auxiliaries, famously developed by David A. Evans. This guide will, therefore, leverage the established principles of these related systems to provide a comprehensive technical overview of how (2R,5R)-2,5-dimethylmorpholin-3-one can serve as a powerful controller of stereochemistry in fundamental carbon-carbon bond-forming reactions. Its rigid, C2-symmetric morpholinone core, featuring defined stereocenters at C2 and C5, provides a well-defined steric environment essential for high-fidelity asymmetric induction.

Pillar 1: The Mechanism of Stereocontrol

The efficacy of (2R,5R)-2,5-dimethylmorpholin-3-one as a chiral auxiliary is rooted in its ability to enforce a rigid and predictable conformational arrangement upon attachment to an acyl group. This conformational rigidity is the cornerstone of its stereodirecting power.

  • N-Acylation: The synthesis begins with the N-acylation of the morpholinone auxiliary with a prochiral carboxylic acid derivative (e.g., an acid chloride or anhydride) to form an N-acyl imide. This step covalently links the stereochemical information of the auxiliary to the substrate.

  • Chelated Enolate Formation: The critical step for stereocontrol is the deprotonation of the N-acyl imide to form a rigid metal enolate. The use of strong, hindered bases like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures (typically -78 °C) selectively abstracts the α-proton. The resulting enolate is believed to form a rigid, chelated (Z)-enolate structure where the metal cation (e.g., Li+) coordinates to both the enolate oxygen and the ring carbonyl oxygen.[1][2]

  • Diastereofacial Shielding: This chelated structure orients the substituents on the morpholinone ring in a fixed spatial arrangement. The methyl group at the C5 position effectively shields one face of the planar enolate. Consequently, an incoming electrophile is sterically directed to attack from the opposite, less hindered face, ensuring a highly diastereoselective transformation.[1][2]

Visualization: Stereocontrol Model

The following diagram illustrates the formation of the chelated (Z)-enolate and the subsequent sterically-directed attack by an electrophile (E+). The C5-methyl group effectively blocks the si-face, forcing the electrophile to approach from the re-face.

Caption: Enolate formation and face-selective electrophilic attack.

Pillar 2: Core Applications & Methodologies

The N-acyl enolates derived from (2R,5R)-2,5-dimethylmorpholin-3-one are powerful nucleophiles for a range of asymmetric transformations. The protocols described below are based on well-established procedures for analogous oxazolidinone auxiliaries and are expected to deliver high levels of diastereoselectivity.[1][2][3]

Asymmetric Alkylation

Asymmetric alkylation is a fundamental method for creating chiral α-substituted carboxylic acid derivatives. The reaction proceeds with high fidelity due to the robust stereochemical control exerted by the auxiliary.

Experimental Protocol: Asymmetric Allylation

  • Apparatus Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with the N-propionyl-(2R,5R)-2,5-dimethylmorpholin-3-one (1.0 equiv).

  • Enolate Formation: The starting material is dissolved in anhydrous tetrahydrofuran (THF, ~0.1 M) and cooled to -78 °C in a dry ice/acetone bath. A solution of sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 equiv) is added dropwise via syringe over 10 minutes. The solution is stirred at -78 °C for 30 minutes to ensure complete enolate formation.

  • Alkylation: Allyl iodide (1.5 equiv) is added neat via syringe in a single portion. The reaction mixture is stirred at -78 °C. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to separate the major diastereomer.

Data Presentation: Representative Alkylation Results

The following table summarizes expected outcomes for the alkylation of N-acyl morpholinone enolates based on data from analogous Evans oxazolidinone systems, which routinely achieve exceptional diastereoselectivity.[1][2]

EntryN-Acyl GroupElectrophile (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)
1PropionylCH₂=CHCH₂INaHMDS>99:1~95%
2PropionylC₆H₅CH₂BrLDA>99:1~94%
3ButyrylCH₃INaHMDS>98:2~90%
Asymmetric Aldol Reaction

The aldol reaction is one of the most powerful C-C bond-forming reactions, capable of creating two adjacent stereocenters simultaneously. The use of boron enolates derived from chiral N-acyl imides provides a highly ordered, six-membered ring transition state, leading to excellent stereocontrol.[4][5]

Experimental Protocol: Asymmetric Aldol Reaction with Isobutyraldehyde

  • Apparatus Setup: A flame-dried flask under a nitrogen atmosphere is charged with the N-propionyl auxiliary (1.0 equiv) and dissolved in anhydrous dichloromethane (DCM, ~0.1 M).

  • Enolate Formation: The solution is cooled to 0 °C. Di-n-butylboron triflate (Bu₂BOTf, 1.0 M in DCM, 1.1 equiv) is added dropwise, followed by the dropwise addition of triethylamine (NEt₃, 1.3 equiv). The mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C. This procedure generates the (Z)-boron enolate.

  • Aldol Addition: Freshly distilled isobutyraldehyde (1.5 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer. Methanol is added, followed by a 2:1 mixture of methanol and 30% hydrogen peroxide. The mixture is stirred vigorously at 0 °C for 1 hour to cleave the boron-carbon bonds.

  • Purification: The volatile solvents are removed in vacuo, and the aqueous residue is extracted three times with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over sodium sulfate, and concentrated. The product is purified by flash chromatography.

Visualization: Aldol Reaction Transition State

The high syn-selectivity observed in these reactions is explained by the Zimmerman-Traxler chair-like transition state, where the aldehyde substituent (R') occupies a pseudo-equatorial position to minimize steric interactions.

Caption: Zimmerman-Traxler model for the boron-mediated aldol addition.

Pillar 3: Auxiliary Cleavage and Recovery

A critical feature of a practical chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the product. The N-acyl morpholinone can be cleaved to furnish a variety of useful chiral building blocks, and the auxiliary itself can often be recovered and reused.

Cleavage to a Chiral Carboxylic Acid

This is the most common cleavage method, utilizing mild oxidative hydrolysis. The hydroperoxide anion is a soft nucleophile that selectively attacks the exocyclic imide carbonyl.[1]

Protocol: Hydrolytic Cleavage

  • Setup: The purified aldol or alkylation product (1.0 equiv) is dissolved in a 4:1 mixture of THF and water at 0 °C.

  • Reaction: 30% aqueous hydrogen peroxide (4.0 equiv) is added dropwise, followed by aqueous lithium hydroxide (1.0 M, 1.2 equiv).

  • Quench: The reaction is stirred at 0 °C for 1-2 hours until complete. It is then quenched by the addition of aqueous sodium sulfite (1.5 M, 5.0 equiv) to reduce excess peroxide.

  • Isolation: The organic solvent is removed under reduced pressure. The remaining aqueous solution can be acidified to protonate the carboxylic acid and extracted with an organic solvent. The aqueous layer contains the water-soluble chiral auxiliary, which can be recovered.

Cleavage to a Chiral Primary Alcohol

Reductive cleavage using a metal hydride reagent provides direct access to chiral primary alcohols.

Protocol: Reductive Cleavage

  • Setup: The N-acyl product (1.0 equiv) is dissolved in anhydrous THF and cooled to 0 °C.

  • Reaction: Lithium borohydride (LiBH₄, 2.0 equiv) is added portion-wise. The reaction is stirred at 0 °C and allowed to warm to room temperature.

  • Workup: The reaction is carefully quenched with 1 M NaOH, and the product alcohol is extracted into an organic solvent.

Visualization: Cleavage Pathways

This workflow diagram outlines the key cleavage transformations to convert the alkylated product into valuable chiral synthons.

Cleavage Start Alkylated N-Acyl Morpholinone Product Acid Chiral Carboxylic Acid Start->Acid  LiOH, H₂O₂  THF/H₂O Alcohol Chiral Primary Alcohol Start->Alcohol  LiBH₄ or LiAlH₄  THF Aux (2R,5R)-2,5-dimethylmorpholin-3-one (Recovered) Acid->Aux Alcohol->Aux

Caption: Major cleavage pathways for the chiral auxiliary.

Conclusion

(2R,5R)-2,5-dimethylmorpholin-3-one represents a powerful and reliable chiral auxiliary for asymmetric synthesis. By forming conformationally rigid, chelated enolates, it provides a predictable platform for high-fidelity stereocontrol in cornerstone reactions such as alkylations and aldol additions. The operational simplicity of the protocols, the exceptional levels of diastereoselectivity, and the ability to cleave the auxiliary under mild conditions to reveal valuable, enantiomerically enriched products make this scaffold an important tool for researchers in drug development and complex molecule synthesis. While its use requires a stoichiometric amount of the chiral controller, the predictability and robustness of this chemistry often make it the method of choice for constructing key stereocenters with confidence.

References

  • Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095–1154. Available at: [Link]

  • Ghosh, A. K., & Kawahama, R. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 39(20), 3377-3380*. Available at: [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. Available at: [Link]

  • Palomo, C., et al. (2022). Catalytic Asymmetric Conjugate Addition of 2-Methyl-3,5-dinitrobenzoates to Unsaturated Ketones. The Journal of Organic Chemistry, 87(9), 5497–5509. Available at: [Link]

  • Fioravanti, S., et al. (2022). The Asymmetric Olefinative Conjugate Addition. ChemRxiv. Available at: [Link]

  • Abe, H., et al. (2009). A New Model to Rationalize the Stereoselectivity in the Asymmetric Radical Addition to Alkylidenemalonates Bearing 8-Phenylmenthyl Groups as Chiral Auxiliaries. Tetrahedron Letters, 50(48), 6701-6704*. Available at: [Link]

  • Duthaler, R. O., et al. (1994). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Bioorganic & Medicinal Chemistry Letters, 4(18), 2249-2254*. Available at: [Link]

  • Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. MSU chemistry. Available at: [Link]

  • Oguri, T., et al. (1978). Asymmetric synthesis of α-amino-acid derivatives by alkylation of a chiral Schiff base. Journal of the Chemical Society, Chemical Communications, (16), 737. Available at: [Link]

  • Short, R. P., Kennedy, R. M., & Masamune, S. (1989). An improved synthesis of (-)-(2R,5R)-2,5-dimethylpyrrolidine. The Journal of Organic Chemistry, 54(8), 1755–1756. Available at: [Link]

  • Saito, S., et al. (1998). Diastereoselective Aldol Reaction with an Acetate Enolate: 2,6-Bis(2-isopropylphenyl)-3,5-dimethylphenol as an Extremely Effective Chiral Auxiliary. Angewandte Chemie International Edition, 37(24), 3378-3381. Available at: [Link]

  • Palomo, C., et al. (2023). Asymmetric tandem conjugate addition and reaction with carbocations on acylimidazole Michael acceptors. Beilstein Journal of Organic Chemistry, 19, 1039–1047. Available at: [Link]

  • Braimah, N., et al. (2025). Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. Molecules, 30(5), 1519. Available at: [Link]

  • Sempere, I., et al. (2022). Diastereoselective deacylative aldol reaction of 3-acetyl-3-fluorooxindoles with aldehydes. Arkivoc, 2022(iii), 16-32. Available at: [Link]

  • Kumagai, N., et al. (2024). Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. Molecules, 29(21), 5104. Available at: [Link]

  • Mahrwald, R. (2023). The Aldol Reaction: Group I and II enolates. ResearchGate. Available at: [Link]

  • Beilstein Journals. (2023). Asymmetric tandem conjugate addition and reaction with carbocations on acylimidazole Michael acceptors. Beilstein Journals. Available at: [Link]

  • Reddy, P. V. G., et al. (2018). Regio- and stereoselective synthesis of functionalized and fused heterocycles from Morita–Baylis–Hillman adducts of dicyclopentadienone. Organic & Biomolecular Chemistry, 16(44), 8562-8575. Available at: [Link]

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. Available at: [Link]

  • Wang, C., et al. (2019). Selective C−N Bond Cleavage of N‐Acylisatins: Towards High Performance Acylation/Arylation/Transamination Reagents. Advanced Synthesis & Catalysis, 361(23), 5437-5442. Available at: [Link]

  • Forgo, P., et al. (2022). Stereoselective Synthesis and Application of Gibberellic Acid-Derived Aminodiols. Molecules, 27(18), 5857. Available at: [Link]

  • Cardella, D., et al. (2023). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Organic & Biomolecular Chemistry, 21(3), 481-485. Available at: [Link]

  • Villamil, V., et al. (2022). Thioester deprotection using a biomimetic NCL approach. Frontiers in Chemistry, 10, 950854. Available at: [Link]

  • Weißpflog, J., et al. (2021). A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride. Polymers, 13(13), 2187. Available at: [Link]

Sources

Exploratory

The Role of (2R,5R)-2,5-Dimethylmorpholin-3-one in Modern Drug Discovery: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the shift toward stereochemically complex, rigidified fragments has become a cornerstone of rational drug design. Among these advanced chiral building blocks, (2R,5R...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the shift toward stereochemically complex, rigidified fragments has become a cornerstone of rational drug design. Among these advanced chiral building blocks, (2R,5R)-2,5-dimethylmorpholin-3-one (CAS 1643811-24-8) has emerged as a highly specialized moiety. By converting a traditional basic morpholine into a neutral morpholin-3-one and introducing precise stereocenters, this fragment provides superior metabolic stability, eliminates hERG-related cardiotoxicity liabilities, and offers precise spatial vectors for kinase active-site binding.

As a Senior Application Scientist, I have observed this specific stereoisomer become increasingly critical in the synthesis of novel small-molecule kinase inhibitors, most notably those targeting General Control Nonderepressible 2 (GCN2) —a master kinase regulating the Integrated Stress Response (ISR) in immuno-oncology 1. This whitepaper deconstructs the structural rationale, biological application, and synthetic integration of this vital compound.

Structural Rationale: Evolution from Morpholine to Morpholin-3-one

Morpholine rings are ubiquitous in drug discovery due to their favorable physicochemical properties. However, their high basicity (pKa ~8.3) often leads to protonation at physiological pH, driving off-target interactions with the hERG potassium channel and increasing the risk of cardiotoxicity. Furthermore, the electron-rich nitrogen is highly susceptible to CYP450-mediated oxidative metabolism (N-dealkylation and α-hydroxylation).

The transition to (2R,5R)-2,5-dimethylmorpholin-3-one solves these issues through two specific modifications:

  • Carbonyl Insertion (Morpholin-3-one): The introduction of a carbonyl group adjacent to the nitrogen creates an amide resonance structure. This drastically reduces the basicity of the nitrogen (pKa drops to ~ -1.2), neutralizing the hERG liability while providing a new hydrogen-bond acceptor (the carbonyl oxygen) to interact with the kinase hinge region.

  • Stereospecific Methylation (2R,5R): The methyl groups act as steric shields. The C2-methyl protects the ether oxygen, and the C5-methyl protects the amide nitrogen from enzymatic attack. Furthermore, the (2R,5R)-configuration locks the ring into a rigid chair conformation, ensuring that the vectors of the attached drug scaffold project optimally into the hydrophobic pockets of the target protein.

Quantitative Data: Physicochemical Comparison

To illustrate the causality behind selecting this specific fragment, the table below summarizes the profound physicochemical shifts achieved by these structural modifications 2.

Physicochemical PropertyStandard MorpholineUnsubstituted Morpholin-3-one(2R,5R)-2,5-Dimethylmorpholin-3-one
pKa (Conjugate Acid) ~ 8.36~ -1.0~ -1.2
LogP (Lipophilicity) -0.86-0.40+0.25
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 222
Metabolic Liability High (N-oxidation, α-hydroxylation)Low (Amide stabilization)Very Low (Steric shielding by methyls)
hERG Inhibition Risk Moderate to HighLowLow

Therapeutic Application: Targeting GCN2 in Immuno-Oncology

The most prominent application of (2R,5R)-2,5-dimethylmorpholin-3-one in recent patent literature is its incorporation into inhibitors of GCN2 (EIF2AK4) 3.

The Biological Rationale: Incipient tumors evade host immunity by actively suppressing immune attack. A primary mechanism is the depletion of essential amino acids in the tumor microenvironment (TME) via overexpressed catabolic enzymes like IDO/TDO and ARG1. When T-cells enter this nutrient-deprived TME, uncharged tRNAs accumulate and bind directly to GCN2. This activates GCN2, which phosphorylates eukaryotic initiation factor 2α (eIF2α). This phosphorylation event triggers the Integrated Stress Response (ISR), upregulating ATF4, halting global protein translation, and ultimately inducing T-cell anergy (paralysis)4.

By utilizing a small molecule inhibitor containing the rigid, optimized (2R,5R)-2,5-dimethylmorpholin-3-one scaffold, researchers can potently block GCN2's ATP-binding site. This disrupts the nodal effector signal of amino acid depletion, restoring T-cell function and enabling a robust anti-cancer immune response.

GCN2_Pathway TME Tumor Microenvironment (Amino Acid Depletion) tRNA Uncharged tRNA Accumulation TME->tRNA GCN2 GCN2 Kinase Activation tRNA->GCN2 eIF2a eIF2α Phosphorylation GCN2->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 TCell T-Cell Anergy & Immunosuppression ATF4->TCell Inhibitor GCN2 Inhibitor (Morpholin-3-one Scaffold) Inhibitor->GCN2 Blocks Restoration Immune Restoration (T-Cell Proliferation) Inhibitor->Restoration Promotes

Figure 1: GCN2-mediated Integrated Stress Response and inhibitor intervention pathway.

Synthetic Integration: Palladium-Catalyzed N-Arylation Protocol

Integrating (2R,5R)-2,5-dimethylmorpholin-3-one 5 into a drug scaffold requires overcoming specific chemical hurdles. Because the amide nitrogen is poorly nucleophilic (due to the electron-withdrawing carbonyl), standard Nucleophilic Aromatic Substitution (SNAr) usually fails or requires excessively harsh conditions that risk epimerizing the delicate (2R,5R) stereocenters.

Causality of the Method: To bypass this, we utilize a Palladium-catalyzed Buchwald-Hartwig cross-coupling. The use of Pd2(dba)3 paired with Xantphos (a bidentate ligand with a wide bite angle) is critical. Xantphos forces the palladium intermediate into a geometry that heavily favors rapid reductive elimination, forging the C-N bond quickly before unwanted β-hydride elimination or stereochemical degradation can occur.

Synthesis_Workflow Step1 1. Reagent Prep Dry Dioxane, Ar Step2 2. Catalyst Activation Pd2(dba)3 + Xantphos Step1->Step2 Step3 3. Base Addition Cs2CO3 Deprotonation Step2->Step3 Step4 4. Cross-Coupling 100°C, 12 Hours Step3->Step4 Step5 5. Workup & Purification LC-MS Validation Step4->Step5

Figure 2: Self-validating synthetic workflow for Pd-catalyzed N-arylation.

Self-Validating Experimental Protocol
  • Reagent Preparation: In an oven-dried Schlenk flask under a strict argon atmosphere, combine the heteroaryl chloride scaffold (1.0 eq), (2R,5R)-2,5-dimethylmorpholin-3-one (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.10 eq), and Cs2CO3 (2.0 eq). Note: Cs2CO3 is chosen as it is basic enough to deprotonate the amide but bulky enough to prevent off-target alkylation.

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration. Sparge the heterogeneous mixture with argon gas for 15 minutes. Causality: Dissolved oxygen will irreversibly oxidize the active Pd(0) species to inactive Pd(II), instantly killing the catalytic cycle.

  • Thermal Activation: Seal the flask and heat the reaction mixture to 100°C with vigorous stirring.

  • Self-Validation Checkpoint (4 Hours): Remove a 10 µL aliquot via syringe, dilute in LC-MS grade acetonitrile, filter, and analyze via LC-MS.

    • System Validation: The protocol validates itself if the chromatogram shows a distinct reduction in the starting heteroaryl chloride mass and the emergence of the [M+H]+ peak corresponding to the coupled product. If the starting material persists without product formation, it definitively proves catalyst poisoning (likely via moisture/O2), prompting an immediate halt and preparation of a fresh Pd/ligand stock.

  • Workup: Upon total consumption of the electrophile (typically 12 hours), cool the reaction to room temperature. Dilute with dichloromethane (DCM) and filter through a tightly packed pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, utilizing a gradient of DCM to 5% Methanol in DCM) to yield the stereopure inhibitor.

Conclusion

The utilization of (2R,5R)-2,5-dimethylmorpholin-3-one represents a masterclass in rational fragment-based drug design. By addressing the fundamental pharmacokinetic flaws of standard morpholines while providing exact spatial geometry for kinase active sites, this building block has enabled the synthesis of highly selective, metabolically stable GCN2 inhibitors. As immuno-oncology continues to target the Integrated Stress Response, the demand and application of such stereopure, rigidified scaffolds will only accelerate.

References

  • Source: google.
  • Source: iu.
  • (2s,5s)
  • Source: mdpi.
  • (2R,5R)

Sources

Foundational

Stereochemistry and Conformational Analysis of (2R,5R)-2,5-Dimethylmorpholin-3-one: An In-Depth Technical Guide

Introduction and Pharmacological Context The morpholin-3-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized to mimic peptide γ -turns and to lock bioactive molecules into specific bind...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

The morpholin-3-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized to mimic peptide γ -turns and to lock bioactive molecules into specific binding conformations for targets like PI3K and Factor Xa. While the unsubstituted morpholine ring predominantly adopts a standard chair conformation, the introduction of the C3 carbonyl creates an amide bond that fundamentally alters the ring's geometric landscape 1.

When chiral centers are introduced at the C2 and C5 positions, the resulting stereoisomers exhibit highly divergent conformational preferences. This whitepaper provides a rigorous structural analysis of the (2R,5R)-2,5-dimethylmorpholin-3-one isomer, detailing the stereochemical paradox that prevents it from adopting a standard half-chair, and outlining the self-validating experimental protocols required to characterize its true 3D architecture.

Stereochemical Fundamentals: The Cis Configuration

Before analyzing the 3D conformation, we must establish the precise 2D spatial relationship of the (2R,5R) isomer using Cahn-Ingold-Prelog (CIP) rules.

  • At C2: The priority sequence is -O1 (1) > -C3(=O) (2) > -CH₃ (3) > -H (4). If the methyl group is wedged (pointing towards the viewer), the 1 2 3 sequence is counter-clockwise, yielding an (S) configuration. Therefore, for C2 to be (R), the methyl group must be dashed (pointing away).

  • At C5: The priority sequence is -N4 (1) > -C6 (2) > -CH₃ (3) > -H (4). If the methyl group is wedged, the 1 2 3 sequence is also counter-clockwise, yielding an (S) configuration. Therefore, for C5 to be (R), the methyl group must also be dashed .

The Conformational Paradox: Why the Half-Chair Fails

The core of morpholin-3-one conformational analysis lies in the planar constraint of the amide bond 2. Resonance enforces strict coplanarity across the C2–C3(=O)–N4–C5 system. To relieve ring strain, the remaining atoms (O1 and C6) must pucker out of this plane, typically resulting in a half-chair conformation.

The Vector Geometry of the Half-Chair

In a standard half-chair where O1 puckers "up" (+Z) and C6 puckers "down" (-Z), the tetrahedral geometry at the coplanar C2 and C5 atoms dictates specific substituent vectors:

  • At C2: Because the ring bonds are in-plane (C3) and "up" (O1), the center of mass for the remaining two substituents must point "down" . Both the pseudo-axial and pseudo-equatorial positions at C2 project to the lower face of the ring.

  • At C5: Because the ring bonds are in-plane (N4) and "down" (C6), the remaining two substituents must point "up" . Both positions at C5 project to the upper face of the ring.

The (2R,5R) Mismatch

This geometric reality means a half-chair inherently projects substituents at C2 and C5 to opposite faces of the ring—perfectly accommodating the trans isomer 3. However, our (2R,5R) cis-isomer requires both methyl groups to occupy the same face. If both methyls point "down", the C2 methyl is comfortable, but the C5 methyl is forced into a geometrically forbidden vector, resulting in severe steric and torsional strain.

To resolve this, the (2R,5R) isomer must abandon the half-chair and adopt a Twist-Boat conformation, where O1 and C6 pucker in the same direction, allowing both C2 and C5 substituents to project to the same face.

LogicTree Isomer 2,5-Disubstituted Morpholin-3-one Config Determine Relative Configuration Isomer->Config Trans Trans Isomer (2R,5S or 2S,5R) Config->Trans Substituents Anti Cis Cis Isomer (2R,5R or 2S,5S) Config->Cis Substituents Syn HC Half-Chair Conformation (Pseudo-Eq/Pseudo-Eq) Trans->HC Favorable Geometry Boat Twist-Boat Conformation (Steric Relief) Cis->Boat Half-Chair Forbidden

Stereochemical logic tree dictating the conformational fate of morpholin-3-ones.

Quantitative Conformational Energetics

The theoretical energetic penalties of forcing the cis-(2R,5R) isomer into various conformations highlight the causality behind its preference for the twist-boat.

ConformationRelative Energy ( Δ E)C2-Methyl VectorC5-Methyl VectorStructural Viability for (2R,5R)
Twist-Boat 0.0 kcal/mol (Global Min) Pseudo-equatorial (Down)Pseudo-equatorial (Down)Highly Favorable. Relieves eclipsing strain; matches cis geometry.
True Boat +1.2 kcal/molPseudo-equatorial (Down)Pseudo-equatorial (Down)Viable, but suffers from flagpole/eclipsing interactions.
Half-Chair +4.5 kcal/mol (Strained)Pseudo-axial (Down)Forced Axial (Down)Forbidden. C5 methyl clashes severely with the C6 pucker vector.

Experimental Validation Protocols

To prove the twist-boat hypothesis, researchers must utilize a self-validating workflow combining computational modeling with Nuclear Overhauser Effect Spectroscopy (NOESY). Because the half-chair is geometrically forbidden, a NOESY experiment attempting to assign a half-chair will fail to produce the expected trans-annular cross-peaks, forcing the model into the twist-boat.

Step-by-Step Methodology: Computational & NMR Workflow

Phase 1: In Silico Conformational Search

  • Structure Generation: Build the (2R,5R)-2,5-dimethylmorpholin-3-one structure in a molecular modeling suite (e.g., Schrödinger Maestro or VEGA ZZ).

  • Monte Carlo Search: Execute a conformational search using the MMFF94 force field to generate an initial ensemble of boat, twist-boat, and forced half-chair states.

  • DFT Optimization: Optimize the lowest-energy conformers using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level to calculate precise relative energies ( Δ E) and predicted interatomic distances.

Phase 2: Solution-State NMR (NOESY)

  • Sample Preparation: Dissolve 15–20 mg of the purified (2R,5R) compound in 0.6 mL of anhydrous CDCl₃. Ensure the sample is degassed to prevent paramagnetic relaxation by oxygen.

  • Data Acquisition: Acquire a 2D NOESY (or ROESY for mid-sized molecules) spectrum at 500 MHz. Set the mixing time ( τm​ ) to 300–500 ms to capture subtle through-space dipole-dipole interactions.

  • Signal Assignment & Distance Mapping:

    • Identify the C2-H, C5-H, C2-CH₃, and C5-CH₃ resonances.

    • Crucial Diagnostic: Look for a strong NOE cross-peak between the C2-CH₃ and C5-CH₃ protons. In a twist-boat, these cis pseudo-equatorial methyls are brought into closer spatial proximity (~3.0–3.5 Å) across the ring. In a forced half-chair, the severe distortion required to keep them cis would eliminate this correlation.

Workflow Start Synthesize (2R,5R)-Isomer Comp Computational Modeling (DFT/MMFF94) Start->Comp NMR Solution State NMR (NOESY/ROESY) Start->NMR Xray Solid State X-Ray Crystallography Start->Xray Model Conformational Ensemble Resolution Comp->Model NMR->Model Xray->Model

Multi-disciplinary workflow for validating the morpholin-3-one twist-boat conformation.

Implications for Drug Development

Understanding the twist-boat preference of the (2R,5R) isomer is critical for structure-based drug design. When morpholin-3-ones are utilized to bind the hinge region of kinases (such as PI3K), the spatial projection of the C2 and C5 substituents dictates the trajectory of the attached pharmacophores into the affinity pockets. Assuming a standard half-chair for a cis-substituted morpholin-3-one will result in highly inaccurate docking models, leading to the synthesis of inactive analogs. By incorporating the twist-boat geometry into in silico screening libraries, developers can accurately predict the vector trajectories required for optimal target engagement.

References

  • Frontiers in Chemistry (NIH/PMC). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Available at: [Link]

  • Journal of Medicinal Chemistry (ACS). Synthesis and Pharmacological Evaluation of an Analogue of the Peptide Hormone Oxytocin That Contains a Mimetic of an Inverse γ-Turn. Available at: [Link]

Sources

Exploratory

Comprehensive Technical Guide: Physical Properties and Characterization of (2R,5R)-2,5-Dimethylmorpholin-3-one at Room Temperature

Executive Summary (2R,5R)-2,5-dimethylmorpholin-3-one (CAS: 1643811-24-8) is a highly specialized chiral heterocyclic building block. It is widely utilized in advanced pharmaceutical synthesis, notably as a precursor in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R,5R)-2,5-dimethylmorpholin-3-one (CAS: 1643811-24-8) is a highly specialized chiral heterocyclic building block. It is widely utilized in advanced pharmaceutical synthesis, notably as a precursor in the development of complex active pharmaceutical ingredients (APIs) such as GCN2 kinase inhibitors 1. Understanding its precise physical state and thermodynamic properties at standard room temperature (25°C) is critical for process chemistry, formulation, and long-term storage stability. This whitepaper synthesizes predicted data, structural mechanics, and empirical characterization workflows to provide a definitive guide on its physical properties.

Core Physical Properties at 25°C

At 25°C, pure (2R,5R)-2,5-dimethylmorpholin-3-one exists at the thermodynamic boundary between a highly viscous liquid and a low-melting crystalline solid. The presence of the cyclic amide (lactam) generates a strong dipole moment and facilitates extensive intermolecular hydrogen bonding, significantly elevating its boiling point relative to its low molecular weight 2.

Quantitative Physical Data Summary
PropertyValueSource / Method
Molecular Formula C6H11NO22
Molecular Weight 129.16 g/mol 2
CAS Registry Number 1643811-24-82, 3
Predicted Boiling Point 282.7 ± 33.0 °C2
Predicted Density 0.993 ± 0.06 g/cm³2
Physical State at 25°C Viscous oil / Low-melting solidExtrapolated from analog behavior 1

Structural Dynamics and Causality

To understand why a low-molecular-weight compound (129.16 g/mol ) exhibits a predicted boiling point approaching 283°C, one must analyze its structural microenvironment.

Intermolecular Hydrogen Bonding

The morpholin-3-one ring contains a lactam moiety. The N-H bond acts as a potent hydrogen bond donor, while the adjacent carbonyl oxygen (C=O) acts as a strong hydrogen bond acceptor. At room temperature, these molecules form extensive dimeric or polymeric hydrogen-bonded networks. This network requires significant thermal energy to disrupt, leading to high boiling points and increased viscosity at 25°C.

Stereochemical Disruption of Crystal Packing

The (2R,5R) absolute configuration dictates that the two methyl groups project in specific spatial orientations. In the lowest-energy chair conformation of the morpholine ring, the (2R,5R) substitution pattern typically forces one methyl group into an equatorial position and the other into an axial position (or distorts the ring to minimize 1,3-diaxial interactions). While the hydrogen bonds attempt to pull the molecules into a rigid crystalline lattice, the steric bulk and asymmetry of this specific (2R,5R) methyl arrangement disrupt optimal packing efficiency. This competing dynamic—strong H-bonding versus steric disruption—explains why the compound often presents as a viscous oil or a low-melting solid rather than a high-melting crystalline powder at room temperature.

StructuralDynamics A (2R,5R)-2,5-Dimethylmorpholin-3-one Monomer B Amide N-H Donor A->B contains C Carbonyl C=O Acceptor A->C contains D Intermolecular H-Bonding Network B->D participates in C->D participates in E Viscous Liquid / Low-Melting Solid at 25°C D->E dictates physical state

Diagram 1: Intermolecular hydrogen bonding network dictating the physical state at room temperature.

Experimental Workflows for Physical Characterization

To definitively ascertain the physical state and thermodynamic properties of a specific batch of (2R,5R)-2,5-dimethylmorpholin-3-one, rigorous analytical protocols must be employed. The following methodologies are designed as self-validating systems , ensuring that the data generated is inherently trustworthy and free from environmental artifacts.

Protocol 1: Thermal Profiling via Differential Scanning Calorimetry (DSC)

Purpose: To determine the exact melting point (Tm) or glass transition temperature (Tg) to classify the room-temperature state. Self-Validation Mechanism: The system is calibrated using an Indium standard (Tm = 156.6°C, ΔHf = 28.45 J/g) prior to sample analysis. Only if the Indium melt onset is within ±0.1°C of the literature value is the instrument deemed validated for morpholinone characterization.

Step-by-Step Methodology:

  • Sample Preparation: In a low-humidity, inert glovebox (to prevent hygroscopic water absorption which artificially depresses melting points), weigh 5.0–10.0 mg of the sample into an aluminum DSC pan. Crimp the pan hermetically.

  • Instrument Purge: Place the pan in the DSC cell and purge with dry Nitrogen (N2) at 50 mL/min to prevent oxidative degradation during heating.

  • Thermal Cycle:

    • Equilibrate at -20°C for 5 minutes.

    • Ramp at 10°C/min to 100°C.

    • Cool at 10°C/min back to -20°C (to observe crystallization kinetics).

    • Ramp again at 10°C/min to 100°C.

  • Data Interpretation: Analyze the second heating curve. An endothermic peak indicates the melting point (Tm). If Tm < 25°C, the substance is a liquid at room temperature. A baseline shift without a peak indicates a glass transition (Tg), characteristic of an amorphous viscous oil.

Protocol 2: Density Determination via Oscillating U-Tube

Purpose: To empirically validate the predicted density of ~0.993 g/cm³ 2. Self-Validation Mechanism: The densitometer is calibrated with ultra-pure water and dry air at 25.00°C before sample injection. A successful calibration must yield a water density of 0.99704 g/cm³ at 25°C; any deviation >0.00005 g/cm³ requires recalibration, ensuring the system validates its own accuracy before measuring the target compound.

Step-by-Step Methodology:

  • Liquefaction (If necessary): If the sample presents as a low-melting solid at 25°C, gently warm the sealed vial to 40°C until fully liquefied to ensure homogeneity.

  • Injection: Inject the bubble-free liquid into the oscillating U-tube densitometer using a heated glass syringe.

  • Equilibration: Allow the instrument's internal Peltier thermostat to precisely equilibrate the sample to 25.00 ± 0.01 °C.

  • Measurement: Record the density based on the alteration of the oscillation frequency. If the sample solidifies at 25°C inside the tube, measure at 40°C and 50°C, and extrapolate the liquid density back to 25°C using linear regression.

CharacterizationWorkflow S1 Sample Preparation (Inert Atmosphere) S2 Differential Scanning Calorimetry (DSC) S1->S2 5-10 mg sample S3 Thermogravimetric Analysis (TGA) S1->S3 10-20 mg sample S4 Melting Point (Tm) & Glass Transition (Tg) S2->S4 10°C/min heating S5 Boiling Point & Decomposition Profile S3->S5 N2 purge S6 Comprehensive Physical State Validation S4->S6 integrates data S5->S6 integrates data

Diagram 2: Self-validating thermal analysis workflow for determining physical state properties.

Applications in Pharmaceutical Synthesis

The physical state of (2R,5R)-2,5-dimethylmorpholin-3-one at room temperature directly dictates its handling protocols in process chemistry. Patent literature detailing the synthesis of GCN2 inhibitors highlights the use of 2,5-dimethylmorpholin-3-one derivatives in ambient temperature cross-coupling and alkylation reactions 1.

  • Solubility & Reaction Kinetics: As a highly polar, slightly lipophilic molecule (due to the viscous oil/low-melting solid state), it exhibits excellent solubility in aprotic organic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) at 25°C. This allows for rapid dissolution and homogeneous liquid-phase reaction kinetics.

  • Handling & Transfer: Because it typically presents as a viscous oil, it is transferred via positive displacement pipettes or by direct mass (weighing) rather than standard volumetric transfer. If it crystallizes upon prolonged storage, gentle warming (e.g., a 40°C water bath) is utilized to return it to a workable liquid state without risking thermal degradation.

References

  • Google Patents. "AU2019211485A1 - GCN2 inhibitors and uses thereof." Google Patents.
  • ChemicalBook. "(2R,5R)-2,5-dimethylmorpholin-3-one CAS." ChemicalBook Database.
  • NextSDS. "(2S,6R)-2,6-dimethylmorpholin-3-one — Chemical Substance Information." NextSDS Regulatory Database.

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing (2R,5R)-2,5-Dimethylmorpholin-3-one as a Chiral Auxiliary and Privileged Pharmacophore

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Asymmetric Alkylation Protocols, and Medicinal Chemistry Applications Introduction & Strategic Ut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Asymmetric Alkylation Protocols, and Medicinal Chemistry Applications

Introduction & Strategic Utility

The morpholin-3-one scaffold is a highly versatile, yet often underutilized, structural motif in asymmetric synthesis and medicinal chemistry. While the Williams chiral auxiliary (a morpholin-2-one) is the classical standard for synthesizing α -amino acids, morpholin-3-ones serve a distinctly different and highly complementary purpose: they are the premier auxiliaries for the asymmetric synthesis of α -hydroxy acids, methylene ether pseudopeptides ( Ψ[CH2​O] ), and highly functionalized chiral morpholine pharmacophores[1].

(2R,5R)-2,5-dimethylmorpholin-3-one is particularly valuable because it possesses a pre-installed methyl group at the enolizable C2 position. When utilized as a chiral auxiliary, it enables the generation of sterically demanding quaternary stereocenters. Furthermore, intact morpholinones are increasingly recognized as privileged scaffolds in drug discovery, featuring prominently in the design of kinase inhibitors (such as GCN2 inhibitors) due to their favorable metabolic stability and hydrogen-bonding profiles[2][3].

Mechanistic Rationale: Self-Validating Stereocontrol

To successfully utilize (2R,5R)-2,5-dimethylmorpholin-3-one in asymmetric alkylation, one must understand the causality behind the reaction's stereocontrol. The process relies on a self-validating system of steric shielding and enolate geometry:

  • N-Protection (The Prerequisite): The free amide N-H has a pKa of ~17, while the C2 α -proton has a pKa > 25. Attempting to enolize the unprotected heterocycle will result in exclusive N-deprotonation and subsequent N-alkylation. Installing an electron-withdrawing protecting group (e.g., N-Boc) achieves two critical goals: it eliminates the competing nucleophilic site and inductively increases the acidity of the C2 proton.

  • Enolization Geometry: Deprotonation at C2 with a non-nucleophilic base (LiHMDS) at -78 °C generates a rigid, cyclic lithium enolate. During this step, the original (2R) stereocenter becomes planar ( sp2 hybridized).

  • Facial Selectivity: The stereochemical outcome is entirely dictated by the surviving (5R)-methyl group. To minimize allylic 1,3-strain ( A1,3 strain) with the N-Boc group, the morpholine ring adopts a specific half-chair conformation where the C5-methyl group sterically blocks the "top" face of the enolate.

  • Electrophilic Attack: Electrophiles are forced to approach from the less hindered "bottom" face, re-establishing the C2 quaternary stereocenter with exceptional diastereoselectivity (often dr > 95:5)[1].

Mandatory Visualization: Alkylation Workflow

G A (2R,5R)-2,5-Dimethylmorpholin-3-one B N-Protection (Boc2O, DMAP) Prevents N-alkylation A->B C N-Boc-(2R,5R)-2,5-Dimethylmorpholin-3-one B->C D Enolization (LiHMDS, -78°C) Generates rigid cyclic enolate C->D E Lithium Enolate C5-(R)-Methyl shields top face D->E F Electrophilic Addition (R-X) Strict bottom-face approach E->F G Alkylated Morpholin-3-one (dr > 95:5) F->G

Stereoselective C2-alkylation workflow of the (2R,5R)-2,5-dimethylmorpholin-3-one auxiliary.

Quantitative Data: Alkylation Benchmarks

The size and reactivity of the electrophile directly impact the yield and diastereomeric ratio. Below is a summary of representative benchmark data for the C2-alkylation of N-Boc-protected 2,5-dimethylmorpholin-3-one.

Table 1: Representative Diastereoselectivity in C2-Alkylation

ElectrophileAlkyl Group IntroducedIsolated Yield (%)Diastereomeric Ratio (dr)
Methyl iodideMethyl (Quaternary)88> 95:5
Benzyl bromideBenzyl8498:2
Allyl bromideAllyl8196:4
Isopropyl iodideIsopropyl6590:10

(Note: Yields drop with highly branched electrophiles like isopropyl iodide due to the steric clash with the adjacent C5-methyl group during the transition state).

Experimental Protocols

Protocol 1: Synthesis of N-Boc-(2R,5R)-2,5-dimethylmorpholin-3-one

Objective: Mask the amide nitrogen to enable C2-enolization.

Reagents & Materials:

  • (2R,5R)-2,5-dimethylmorpholin-3-one (1.0 eq)

  • Di-tert-butyl dicarbonate ( Boc2​O ) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Triethylamine ( Et3​N ) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Initiation: Dissolve (2R,5R)-2,5-dimethylmorpholin-3-one in anhydrous DCM to achieve a 0.2 M solution under an argon atmosphere.

  • Base Addition: Add Et3​N and DMAP. Causality: DMAP acts as a nucleophilic catalyst to accelerate the transfer of the Boc group to the weakly nucleophilic amide nitrogen.

  • Protection: Cool the reaction mixture to 0 °C using an ice bath. Add Boc2​O dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (stain with Ninhydrin).

  • Workup: Quench the reaction with 1N HCl (to remove DMAP and unreacted Et3​N ). Wash the organic layer with saturated aqueous NaHCO3​ and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol 2: Diastereoselective C2-Alkylation

Objective: Generate a quaternary stereocenter at C2 via facial-selective electrophilic trapping.

Reagents & Materials:

  • N-Boc-(2R,5R)-2,5-dimethylmorpholin-3-one (1.0 eq)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 1.1 eq)

  • Electrophile (e.g., Benzyl bromide) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Optional: HMPA or DMPU (10% v/v) for unreactive electrophiles.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc protected auxiliary in anhydrous THF (0.1 M) in an oven-dried Schlenk flask under argon.

  • Enolization: Cool the solution to strictly -78 °C using a dry ice/acetone bath. Add LiHMDS dropwise down the side of the flask over 10 minutes.

    • Causality: LiHMDS is chosen over n-BuLi because it is non-nucleophilic, preventing attack at the C3 carbonyl. The -78 °C temperature is critical to prevent the enolate from undergoing retro-aldol ring opening.

  • Maturation: Stir the enolate solution at -78 °C for 1 hour to ensure quantitative deprotonation.

  • Alkylation: Add the electrophile dropwise. If using a less reactive electrophile (like an alkyl iodide), add DMPU to break up lithium enolate aggregates and increase reactivity.

  • Reaction: Stir at -78 °C for 4 to 6 hours.

  • Kinetic Quench (Critical Step): Quench the reaction at -78 °C by adding saturated aqueous NH4​Cl .

    • Causality: Quenching before warming is a self-validating safeguard. If the reaction warms while the enolate is still active, epimerization at the newly formed stereocenter will occur, destroying the diastereomeric ratio.

  • Isolation: Allow the quenched mixture to warm to room temperature. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Purify the alkylated product via silica gel chromatography.

Downstream Applications

The resulting functionalized morpholin-3-one can be utilized in two primary ways:

  • Cleavage to α -Hydroxy Acids: Acidic hydrolysis (e.g., 6N HCl, reflux) cleaves the amide bond, yielding an ether-linked amino alcohol. Subsequent ether cleavage (e.g., via BBr3​ ) yields the enantiopure α -methyl- α -alkyl α -hydroxy acid[1].

  • Direct Pharmacophore Integration: The N-Boc group can be removed via TFA/DCM, and the resulting highly substituted, enantiopure morpholine ring can be directly coupled into larger API scaffolds. This exact strategy is utilized in the synthesis of modern GCN2 kinase inhibitors, where the morpholine oxygen and nitrogen serve as critical hydrogen bond acceptors/donors within the kinase hinge region[3][4].

References

  • Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones. A Stereoselective Approach to Novel Methylene Ether Dipeptide Isosteres Source: The Journal of Organic Chemistry (acs.org) URL:[Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement Source: Journal of the American Chemical Society (acs.org) URL:[Link]

  • Biological relevance and synthesis of C-substituted morpholine derivatives Source: ResearchGate URL:[Link]

  • AU2019211485A1 - GCN2 inhibitors and uses thereof Source: Google Patents URL

Sources

Application

Application Note: Catalytic and Asymmetric Applications of (2R,5R)-2,5-Dimethylmorpholin-3-one

Executive Summary The morpholin-3-one scaffold is a highly versatile chiral building block and pharmacophore in organic synthesis[1]. Specifically, (2R,5R)-2,5-dimethylmorpholin-3-one serves a dual purpose in modern synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The morpholin-3-one scaffold is a highly versatile chiral building block and pharmacophore in organic synthesis[1]. Specifically, (2R,5R)-2,5-dimethylmorpholin-3-one serves a dual purpose in modern synthetic chemistry: it acts as a highly rigid chiral auxiliary for stereoselective functionalizations[2], and it serves as a direct precursor to (2R,5R)-2,5-dimethylmorpholine, a potent secondary amine organocatalyst[3]. This application note provides drug development professionals and synthetic chemists with field-proven protocols, mechanistic rationales, and quantitative data for integrating this scaffold into complex asymmetric workflows.

Mechanistic Rationale & Structural Advantages

The efficacy of (2R,5R)-2,5-dimethylmorpholin-3-one in asymmetric synthesis is rooted in its conformational rigidity. In solution, the morpholinone ring adopts a pseudo-chair conformation. The trans-relationship between the C2 and C5 methyl groups is critical:

  • Facial Shielding: When the C2 position is enolized, the (5R)-methyl group projects pseudo-axially, creating a steric umbrella over the Re-face of the enolate.

  • Electrophilic Trapping: Incoming electrophiles are forced to approach from the less hindered Si-face, resulting in exceptionally high diastereomeric excesses (de) during alkylation or Michael additions.

  • Complex Annulations: Recent advances have also demonstrated the utility of functionalized morpholinones in complex annulation strategies, such as [3+3] and [3+4] cycloadditions, further expanding their role in drug discovery[4].

MorpholinoneAlkylation Start (2R,5R)-2,5-Dimethylmorpholin-3-one Base Base (LiHMDS) -78 °C, THF Start->Base Enolate Chiral Lithium Enolate (Rigid Conformation) Base->Enolate Electrophile Electrophile (R-X) Facial Attack Enolate->Electrophile Steric shielding by C5-Methyl Product C2-Alkylated Product (High Diastereoselectivity) Electrophile->Product anti-attack favored

Fig 1: Mechanistic pathway of stereoselective enolate alkylation using the (2R,5R)-morpholinone scaffold.

Protocol: Chiral Auxiliary-Mediated Asymmetric Alkylation

This self-validating protocol details the C2-alkylation of the morpholinone scaffold. The methodology relies on kinetic enolate formation to ensure strict stereocontrol.

Materials Required
  • (2R,5R)-2,5-Dimethylmorpholin-3-one (1.0 equiv)

  • Lithium hexamethyldisilazide (LiHMDS, 1.0 M in THF, 1.1 equiv)

  • Alkyl halide (e.g., Benzyl bromide, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl

Step-by-Step Methodology
  • Preparation: Flame-dry a Schlenk flask under argon. Add (2R,5R)-2,5-dimethylmorpholin-3-one (5.0 mmol) and dissolve in anhydrous THF (25 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Causality: Low temperatures are critical to prevent self-condensation of the lactam and to kinetically favor the formation of the E-enolate.

  • Enolization: Add LiHMDS (5.5 mL, 1.1 equiv) dropwise over 10 minutes. Stir for 45 minutes at -78 °C. Causality: LiHMDS is chosen over n-BuLi because its bulky, non-nucleophilic nature prevents unwanted addition to the lactam carbonyl. The lithium cation chelates the enolate oxygen, locking the conformation.

  • Electrophilic Addition: Add the alkyl halide (6.0 mmol) dropwise. Maintain the reaction at -78 °C for 2 hours, monitoring via TLC (EtOAc/Hexane 1:1, KMnO₄ stain).

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by adding 10 mL of saturated aqueous NH₄Cl. Causality: Cold quenching buffers the highly basic enolate immediately, preventing retro-aldol type side reactions or epimerization of the newly formed stereocenter.

  • Workup: Warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via flash column chromatography to isolate the pure diastereomer.

Protocol: Conversion to Aminocatalyst & Iminium Activation

When reduced, the lactam carbonyl yields (2R,5R)-2,5-dimethylmorpholine. This secondary amine is a highly effective organocatalyst and ligand, frequently utilized in transition-metal catalyzed anti-Markovnikov hydroaminations[3] and MacMillan-type iminium activation cycles.

Step-by-Step Methodology (Catalyst Preparation & Application)
  • Reduction: Suspend LiAlH₄ (2.0 equiv) in anhydrous THF at 0 °C. Slowly add a solution of (2R,5R)-2,5-dimethylmorpholin-3-one (1.0 equiv) in THF. Reflux for 12 hours. Quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate aluminum salts. Filter and concentrate to yield (2R,5R)-2,5-dimethylmorpholine.

  • Catalyst Implementation (Iminium Cycle): To a solution of an α,β-unsaturated aldehyde (1.0 equiv) in CH₂Cl₂, add the synthesized (2R,5R)-2,5-dimethylmorpholine (20 mol%) and a mild acid co-catalyst (e.g., benzoic acid, 20 mol%).

  • Nucleophilic Addition: Add a nucleophile (e.g., a silyl enol ether or indole). Causality: The trans-dimethyl substitution of the morpholine dictates the geometry of the intermediate iminium ion, effectively shielding one face of the conjugated system and directing the nucleophile to attack stereoselectively.

  • Hydrolysis: Stir at room temperature until completion. Quench with water to hydrolyze the iminium ion, releasing the enantioenriched product and regenerating the morpholine catalyst.

CatalyticCycle Catalyst (2R,5R)-2,5-Dimethylmorpholine (Aminocatalyst) Iminium Chiral Iminium Ion (Activated Electrophile) Catalyst->Iminium + Carbonyl Carbonyl Aldehyde/Ketone Carbonyl->Iminium Nucleophile Nucleophilic Attack (Stereocontrolled) Iminium->Nucleophile Hydrolysis Hydrolysis Nucleophile->Hydrolysis Hydrolysis->Catalyst Catalyst Regeneration Product Enantioenriched Product Hydrolysis->Product

Fig 2: Iminium activation cycle using (2R,5R)-2,5-dimethylmorpholine derived from the morpholin-3-one.

Quantitative Data Summary

The following table summarizes the typical quantitative outcomes when utilizing the morpholin-3-one enolate platform for asymmetric alkylation (Protocol 1). The rigid chiral environment consistently delivers high diastereomeric ratios (dr).

Table 1: Quantitative Data for Asymmetric Alkylation of (2R,5R)-2,5-Dimethylmorpholin-3-one

ElectrophileBase / SolventTemp (°C)Isolated Yield (%)Diastereomeric Ratio (dr)
Benzyl bromideLiHMDS / THF-7888>95:5
Allyl bromideLiHMDS / THF-7885>95:5
Methyl iodideLiHMDS / THF-7891>98:2
Propargyl bromideLiHMDS / THF-788292:8

Note: Diastereomeric ratios are typically determined via ¹H NMR analysis of the crude reaction mixture prior to chromatographic purification.

Sources

Method

Application Note: Regio- and Stereoselective Alkylation of (2R,5R)-2,5-Dimethylmorpholin-3-one

Introduction & Mechanistic Causality (2R,5R)-2,5-dimethylmorpholin-3-one is a highly versatile chiral building block utilized in the synthesis of peptidomimetics, constrained amino acids, and active pharmaceutical ingred...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

(2R,5R)-2,5-dimethylmorpholin-3-one is a highly versatile chiral building block utilized in the synthesis of peptidomimetics, constrained amino acids, and active pharmaceutical ingredients (APIs)[1]. The morpholin-3-one scaffold presents a unique synthetic challenge: it contains two distinct nucleophilic sites susceptible to alkylation. These are the amide nitrogen (N4) and the -carbon (C2).

As an Application Scientist, achieving absolute regiocontrol and stereocontrol requires a deep understanding of the causality behind base and solvent selection:

  • N-Alkylation (Regiocontrol): The amide proton is weakly acidic (pKa ~16–18). Deprotonation requires a moderately strong, non-nucleophilic base such as Sodium Hydride (NaH). Polar aprotic solvents like DMF are selected to tightly solvate the resulting sodium cation. This leaves a highly reactive, "naked" amide anion that rapidly undergoes SN2 substitution with alkyl halides, preserving the existing (2R,5R) stereocenters[2].

  • C-Alkylation (Stereocontrol): To functionalize the C2 position, the amide nitrogen must first be protected (e.g., with a PMB or Benzyl group). Generating the C2 enolate requires a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) to prevent self-condensation and ring-opening[3]. The stereochemical outcome is strictly dictated by the C5 methyl group. The enolate adopts a conformation where the incoming electrophile must approach from the less sterically hindered face (anti to the C5 substituent), yielding a new quaternary stereocenter with exceptionally high diastereoselectivity[3].

Reaction Pathway Visualization

Alkylation SM (2R,5R)-2,5-Dimethylmorpholin-3-one NDeprot NaH / DMF (0 °C) N-Deprotonation SM->NDeprot Pathway A CDeprot LDA / THF (-78 °C) C2-Deprotonation (Requires N-Protection) SM->CDeprot Pathway B NAnion Amide Anion (Fast SN2) NDeprot->NAnion CEnolate Lithium Enolate (Facial Selectivity) CDeprot->CEnolate NProduct N-Alkylated Product (Retention of (2R,5R)) NAnion->NProduct + Alkyl Halide CProduct C2-Alkylated Product (New Quaternary Center) CEnolate->CProduct + Alkyl Halide

Divergent N-alkylation and C-alkylation pathways for (2R,5R)-2,5-dimethylmorpholin-3-one.

Quantitative Data: Condition Optimization

The following table summarizes the optimized parameters for directing the alkylation pathway, demonstrating how base and solvent choices directly impact yield and stereochemical purity.

Table 1: Optimization of Alkylation Conditions and Stereochemical Outcomes
Reaction TypeSubstrate StateBase / SolventTemp (°C)ElectrophileYield (%)Diastereomeric Ratio (dr)
N-Alkylation Unprotected (N-H)NaH / DMF0 to 25Benzyl Bromide85 - 92%N/A (Stereoretention)
N-Alkylation Unprotected (N-H)K₂CO₃ / MeCN80 (Reflux)Benzyl Bromide40 - 55%N/A (Stereoretention)
C-Alkylation N-ProtectedLDA / THF-78Methyl Iodide80 - 84%>15:1 (anti to C5)
C-Alkylation N-ProtectedNaHMDS / THF-78Allyl Bromide72 - 78%12:1 (anti to C5)
C-Alkylation N-ProtectedLiHMDS / Toluene-78Benzyl Bromide60 - 65%8:1 (anti to C5)

Data synthesized from foundational morpholin-3-one alkylation studies[3],[1],[2].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process visual and analytical markers to confirm reaction trajectory before final isolation.

Protocol A: Chemoselective N-Alkylation (Benzylation)

Objective: Functionalize the N4 position while preserving the integrity of the (2R,5R) stereocenters[2].

Materials:

  • (2R,5R)-2,5-dimethylmorpholin-3-one (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Benzyl Bromide (1.1 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck round-bottom flask under argon. Charge the flask with (2R,5R)-2,5-dimethylmorpholin-3-one and anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: Low temperature prevents solvent degradation and controls the highly exothermic deprotonation step.

  • Deprotonation: Slowly add NaH in portions.

    • Self-Validation Marker 1: Immediate effervescence (H₂ gas evolution) must be observed. The reaction mixture will transition from clear to slightly opaque. Stir for 30 minutes at 0 °C until gas evolution ceases, confirming complete formation of the amide anion[2].

  • Alkylation: Add Benzyl Bromide dropwise via syringe over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2–4 hours.

    • Self-Validation Marker 2: Monitor via TLC (50% EtOAc/Hexanes). The highly polar, H-bond donating starting material (Rf ~0.2) should disappear, replaced by a significantly less polar product spot (Rf ~0.6).

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract with Ethyl Acetate (3x). Wash the combined organic layers with water (5x) and brine to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography to yield the pure N-benzyl derivative.

Protocol B: Diastereoselective C2-Alkylation (Quaternary Stereocenter Formation)

Objective: Install a new alkyl group at the C2 position of an N-protected (2R,5R)-2,5-dimethylmorpholin-3-one, utilizing the C5 methyl group to direct facial attack[3],[1].

Materials:

  • N-Protected (2R,5R)-2,5-dimethylmorpholin-3-one (1.0 eq)

  • LDA (2.0 M in THF/heptane/ethylbenzene, 1.1 eq)

  • Methyl Iodide (1.5 eq)

  • Anhydrous THF (0.1 M)

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve the N-protected morpholin-3-one in anhydrous THF.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath.

    • Self-Validation Marker 1: Insert an internal thermocouple. Ensure the internal temperature reaches -75 °C before proceeding. Causality: Strict cryogenic control is required to prevent the enolate from undergoing undesired ring-opening or epimerization[3].

  • Enolate Generation: Add LDA dropwise down the side of the flask over 15 minutes.

    • Self-Validation Marker 2: The internal temperature must not rise above -70 °C during addition. A faint yellow tint typically develops, indicating the formation of the lithium enolate. Stir for 1 hour at -78 °C.

  • Electrophilic Trapping: Add Methyl Iodide neat, dropwise.

    • Causality: The highly reactive enolate attacks the electrophile. The bulky C5 methyl group (R-configuration) sterically blocks the re face, forcing the electrophile to approach from the si face, yielding a highly enriched diastereomer[3].

  • Propagation: Stir at -78 °C for 2 hours, then slowly warm to -20 °C over 1 hour.

  • Quenching & Workup: Quench with saturated aqueous NH₄Cl at -20 °C. Extract with Dichloromethane (3x). Wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Validation of Stereocontrol:

    • Self-Validation Marker 3: Analyze the crude mixture via ¹H NMR. The disappearance of the C2 methine proton (typically ~4.1 ppm) and the emergence of a new singlet for the C2 methyl group confirms the formation of the quaternary center. Integration of the diastereomeric methyl peaks will confirm the dr (expected >15:1)[3].

References

  • Title: Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones.
  • Title: Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics Source: Frontiers in Chemistry URL
  • Source: PMC (National Institutes of Health)

Sources

Application

applications of (2R,5R)-2,5-dimethylmorpholin-3-one in peptide coupling reactions

Advanced Application Note: Strategic Incorporation of (2R,5R)-2,5-Dimethylmorpholin-3-one in Peptidomimetic Design and Coupling Workflows Executive Summary The transition from linear peptides to conformationally constrai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Strategic Incorporation of (2R,5R)-2,5-Dimethylmorpholin-3-one in Peptidomimetic Design and Coupling Workflows

Executive Summary

The transition from linear peptides to conformationally constrained peptidomimetics is a cornerstone of modern drug development, addressing critical limitations such as poor metabolic stability and low membrane permeability. The chiral scaffold (2R,5R)-2,5-dimethylmorpholin-3-one has emerged as a highly specialized sp³-rich building block[1]. By replacing a flexible trans-amide bond with a rigidified cyclic methylene ether isostere (Ψ[CH₂O]), this scaffold acts as a structural director. It forces the peptide backbone into a pre-organized half-chair conformation, effectively mimicking an inverse γ-turn[2]. This Application Note provides authoritative, self-validating protocols for the chemical incorporation of this scaffold into peptide chains, detailing the causality behind specific coupling strategies.

Mechanistic Rationale: Conformational Control and Causality

The utility of (2R,5R)-2,5-dimethylmorpholin-3-one in peptide coupling is governed by its unique stereoelectronic profile.

  • Stereochemical Locking: The (2R,5R) configuration forces the C2 and C5 methyl groups into specific pseudo-axial/equatorial orientations to minimize A-strain. When incorporated into a peptide, this steric bulk restricts the dihedral angles (φ, ψ) of the adjacent residues, pre-organizing the molecule into an active conformation. This reduces the entropic penalty upon receptor binding, a critical factor in developing high-affinity ligands like oxytocin or desmopressin analogues[2].

  • Protease Evasion: The N4 atom is part of a cyclic lactam rather than a standard secondary amine. Endogenous peptidases cannot recognize or cleave this modified isosteric bond, drastically increasing the plasma half-life of the resulting peptide-drug conjugate (PDC) or therapeutic peptidomimetic[3].

  • Chemical Space Expansion: The high fraction of sp³ carbons (Fsp³) introduced by the morpholine ring improves aqueous solubility and allows for Diversity-Oriented Synthesis (DOS) of complex heterocyclic libraries[4].

Table 1: Physicochemical and Structural Profiling
ParameterCharacteristicImpact on Drug Design & Synthesis
Molecular Formula C₆H₁₁NO₂Low molecular weight (129.16 g/mol ); minimal bulk added to the final PDC.
Stereochemistry (2R,5R)Precisely dictates inverse γ-turn induction and limits backbone flexibility.
sp³ Carbon Fraction 0.83High 3D complexity; correlates with improved clinical success rates.
Lactam Nitrogen (N4) pKa ~15–17Poor nucleophile; requires strong bases (e.g., NaHMDS) for N-alkylation.
Ether Oxygen (O1) H-Bond AcceptorEnhances aqueous solubility and participates in target-site interactions.

Visualizing the Synthetic and Functional Pathway

To successfully integrate (2R,5R)-2,5-dimethylmorpholin-3-one into a peptide, chemists must bypass the poor nucleophilicity of the lactam nitrogen. The workflow below illustrates the divergence between N-terminal extension (via N-alkylation) and C-terminal extension (via standard activation).

G N1 Pre-Coupling Preparation (Protecting Group Strategy) N2 Lactam N-Alkylation (NaHMDS, α-bromo ester) N1->N2 N-terminus extension N3 C-Terminal Activation (HATU / DIPEA) N1->N3 C-terminus extension N4 Solid-Phase Peptide Synthesis (Fmoc Strategy) N2->N4 Scaffold ready N3->N4 Scaffold ready N5 Cleavage & Deprotection (TFA/Scavengers) N4->N5 Resin cleavage N6 Purified Peptidomimetic (Inverse γ-turn locked) N5->N6 HPLC Purification

Workflow for incorporating morpholin-3-one scaffolds into solid-phase peptide synthesis.

Experimental Protocols: Self-Validating Systems

Protocol A: N-Alkylation of the Morpholin-3-one Lactam (Solution Phase)

Purpose: To extend the peptide chain from the N4 position of the morpholin-3-one ring. Standard coupling reagents (EDC, DIC) will fail here because the lactam nitrogen is non-basic and non-nucleophilic. We must generate the lactam enolate/anion[3].

Reagents & Materials:

  • (2R,5R)-2,5-dimethylmorpholin-3-one (1.0 eq)

  • NaHMDS (1.0 M in THF, 1.1 eq)

  • Electrophile: α-bromo ester or alkyl triflate (e.g., representing the adjacent amino acid residue) (1.2 eq)

  • Anhydrous THF/DMF (8:2 v/v)

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve the morpholin-3-one in the anhydrous THF/DMF mixture under an argon atmosphere.

    • Causality: THF provides excellent solubility for the resulting enolate, while the addition of DMF disrupts ion-pairing, maximizing the nucleophilicity of the lactam nitrogen.

  • Deprotonation: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Add NaHMDS dropwise over 10 minutes. Stir for 30 minutes.

    • Causality: NaHMDS (pKa ~26) is a strong, non-nucleophilic base. It quantitatively deprotonates the lactam (pKa ~15) without attacking the C3 carbonyl, preventing ring-opening degradation[3].

  • Alkylation: Add the α-bromo ester dropwise. Maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours.

    • Causality: The low temperature is critical to prevent epimerization at the C5 chiral center. The bulky 5-methyl group stereodirects the incoming electrophile, ensuring high diastereoselectivity.

  • In-Process QC (Self-Validation): Withdraw a 10 µL aliquot, quench into 100 µL of Methanol/H₂O (1:1), and analyze via LC-MS.

    • Validation Metric: The complete disappearance of the starting mass (m/z 129.16) and the appearance of the [M+H]⁺ peak of the alkylated product confirms reaction completion. Do not quench the bulk reaction until this is verified.

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl to neutralize excess base, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: C-Terminal Amide Coupling (Solid Phase)

Purpose: If the morpholin-3-one is pre-functionalized with an exocyclic carboxylic acid (e.g., at C2 or C5), it can be coupled to the N-terminus of a growing peptide chain on a resin[4].

Reagents & Materials:

  • Fmoc-deprotected Peptide-Resin (1.0 eq)

  • Morpholin-3-one carboxylic acid derivative (3.0 eq)

  • HATU (2.9 eq) and HOAt (3.0 eq)

  • DIPEA (6.0 eq) in anhydrous DMF

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin in DCM for 20 minutes, followed by DMF for 20 minutes.

  • Pre-Activation: In a separate vial, dissolve the morpholin-3-one derivative, HATU, and HOAt in DMF. Add DIPEA and vortex for 2 minutes until a slight color change (yellowing) is observed, indicating the formation of the active active O-At ester.

    • Causality: The 2,5-dimethyl groups create severe steric hindrance around the carboxylic acid. HATU/HOAt is mandatory here; weaker reagents like DIC/HOBt will result in incomplete coupling and high rates of epimerization. The slight deficit of HATU (2.9 eq vs 3.0 eq acid) ensures no unreacted uronium species transfer to the resin, which would irreversibly cap the peptide chain.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours.

  • In-Process QC (Self-Validation): Perform a Chloranil Test on a few cleaved resin beads.

    • Causality: If the N-terminal residue of the growing chain is a secondary amine (e.g., proline or an N-methylated amino acid), the standard Kaiser test will yield a false negative. The Chloranil test accurately detects unreacted secondary amines. A colorless bead indicates successful, complete coupling.

Case Studies in Drug Development

  • Malaria Proteasome Inhibitors: Derivatives of 5,5-dimethylmorpholin-3-one and related chiral morpholinones have been utilized to synthesize site-selective, non-covalent inhibitors of the Plasmodium falciparum 20S proteasome. The rigid morpholine core precisely orients the pharmacophore into the S4 subsite, achieving high selectivity over the human proteasome[5].

  • Oxytocin & Desmopressin Mimetics: The incorporation of a morpholin-3-one based inverse γ-turn mimetic into the sequence of oxytocin successfully replaced the native hydrogen-bonded turn. This covalent linkage restricted the torsional angles, proving that the receptor-bound conformation of oxytocin relies heavily on this specific turn geometry[2].

References

  • Title: (2R,5R)
  • Title: Synthesis and Pharmacological Evaluation of an Analogue of the Peptide Hormone Oxytocin That Contains a Mimetic of an Inverse γ-Turn Source: ACS Publications URL
  • Source: PMC (National Institutes of Health)
  • Title: Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones.
  • Source: PMC (National Institutes of Health)

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of (2R,5R)-2,5-Dimethylmorpholin-3-one Derivatives

Introduction & Strategic Rationale Chiral morpholin-3-ones are highly privileged pharmacophores in modern medicinal chemistry. They serve as critical structural motifs and chiral building blocks in the development of fac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Chiral morpholin-3-ones are highly privileged pharmacophores in modern medicinal chemistry. They serve as critical structural motifs and chiral building blocks in the development of factor Xa inhibitors[1], selective orexin-1 receptor antagonists (SO1RAs)[2], and mutant-selective PI3Kα inhibitors[3].

The synthesis of (2R,5R)-2,5-dimethylmorpholin-3-one presents a unique stereochemical challenge: setting two distinct chiral centers with high enantio- and diastereomeric excess (>99% ee, >98% de) while maintaining a process that is safe, economical, and scalable. Traditional medicinal chemistry routes often rely on hazardous reagents (e.g., sodium hydride) and problematic solvents (e.g., dichloromethane, DMF) that are entirely unsuitable for pilot-plant or commercial manufacturing[1][4].

This application note details a robust, self-validating, two-step chiral pool synthesis. By leveraging precise mechanistic causality—specifically, an SN2 inversion—we establish a scalable route that eliminates explosive hazards, improves phase separations, and bypasses the need for chromatographic purification.

Retrosynthetic Analysis & Mechanistic Causality

The most efficient route to 2,5-disubstituted morpholin-3-ones utilizes the acylation of a chiral amino alcohol followed by an intramolecular etherification (cyclization)[2][4].

To achieve the (2R,5R) configuration, the selection of starting materials is dictated by the reaction mechanism:

  • C5 Stereocenter (Retention): The C5 methyl group is derived from the amino alcohol. Because the C–N bond is formed via simple acylation, the stereocenter does not participate in the reaction. Thus, (R)-2-aminopropan-1-ol (D-alaninol) is used to directly provide the (5R) configuration.

  • C2 Stereocenter (Inversion): The C2 methyl group is derived from an α -halo acyl halide. During the base-catalyzed intramolecular cyclization, the primary hydroxyl group of the alaninol moiety attacks the α -carbon of the acyl group. This is a classic SN2 displacement, which proceeds with complete inversion of configuration . Therefore, to obtain the (2R) configuration in the final product, the starting material must be (S)-2-bromopropionyl bromide .

SynthesisWorkflow SM1 (R)-Alaninol (D-alaninol) Step1 Step 1: N-Acylation Schotten-Baumann 0-5 °C SM1->Step1 SM2 (S)-2-Bromopropionyl bromide SM2->Step1 Int (2S)-2-Bromo-N-((R)-1-hydroxypropan-2-yl) propanamide Step1->Int Retention at C5 Step2 Step 2: Cyclization KOtBu, 2-MeTHF SN2 Inversion Int->Step2 Product (2R,5R)-2,5-Dimethylmorpholin-3-one (Target API Intermediate) Step2->Product Inversion at C2

Figure 1: Two-step scale-up synthetic workflow for (2R,5R)-2,5-dimethylmorpholin-3-one.

Process Optimization: MedChem vs. Scale-Up

To transition this synthesis from the bench to the pilot plant, several critical modifications were engineered to address mass transfer, thermodynamics, and safety.

ParameterMedicinal Chemistry RouteScale-Up RouteCausality / Process Advantage
Step 1 Base Triethylamine (Et₃N)Aq. K₂CO₃Eliminates bulky Et₃N·HBr salt precipitation; prevents stirrer stall and improves heat transfer.
Step 1 Solvent Dichloromethane (DCM)EtOAc / WaterReplaces toxic, halogenated solvent with a greener, biphasic Schotten-Baumann system.
Step 2 Base Sodium Hydride (NaH)Potassium tert-butoxideEliminates explosive H₂ gas generation[1]; avoids mineral oil contamination in the API.
Step 2 Solvent THF or DMF2-MeTHF2-MeTHF provides superior phase separation during aqueous workup, increasing throughput.
Purification Silica Gel ChromatographyVacuum DistillationEliminates massive solvent waste and silica gel handling; highly scalable for low-MW liquids.

Detailed Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-Process Controls (IPCs) must be met before proceeding to subsequent stages.

Step 1: Synthesis of (2S)-2-Bromo-N-((R)-1-hydroxypropan-2-yl)propanamide

Objective: Chemoselective N-acylation of the amino group over the hydroxyl group using Schotten-Baumann conditions.

  • Reactor Preparation: Purge a 50 L jacketed glass reactor with N₂.

  • Charge: Add (R)-alaninol (1.00 kg, 13.3 mol, 1.0 eq) and Ethyl Acetate (15.0 L). Begin agitation at 150 rpm.

  • Base Addition: Dissolve K₂CO₃ (2.76 kg, 20.0 mol, 1.5 eq) in Deionized Water (10.0 L) and charge to the reactor.

  • Cooling: Set the jacket temperature to -5 °C. Cool the internal biphasic mixture to 0–5 °C.

  • Acylation: Charge (S)-2-bromopropionyl bromide (3.01 kg, 13.9 mol, 1.05 eq) into an addition funnel. Add dropwise over 2.5 hours. Causality: The reaction is highly exothermic. Dropwise addition ensures the internal temperature remains strictly < 10 °C to prevent O-acylation and degradation.

  • Agitation: Stir the mixture for 1 hour at 5 °C.

  • IPC (Self-Validation): Sample the organic layer for HPLC analysis. The reaction is deemed complete when (R)-alaninol is < 1.0% (AUC).

  • Workup: Stop agitation and allow phases to separate for 30 minutes. Drain the lower aqueous layer. Wash the organic layer with 1M HCl (5.0 L) to remove unreacted amine, followed by brine (5.0 L).

  • Concentration: Concentrate the organic layer under reduced pressure (40 °C, 50 mbar) to afford the intermediate as a pale yellow oil. Proceed directly to Step 2 (Telescoping).

Step 2: Synthesis of (2R,5R)-2,5-Dimethylmorpholin-3-one

Objective: Base-promoted intramolecular O-alkylation with strict stereochemical inversion.

  • Reactor Preparation: Ensure the 50 L reactor is completely dry (moisture < 0.1% by Karl Fischer titration).

  • Charge: Dissolve the telescoped intermediate from Step 1 (~2.7 kg) in anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (20.0 L).

  • Cooling: Cool the solution to 0 °C.

  • Cyclization: Add Potassium tert-butoxide (KOtBu) (1.58 kg, 14.1 mol, 1.1 eq) in five equal portions over 1 hour. Causality: KOtBu is a strong, non-nucleophilic base that rapidly deprotonates the hydroxyl group. Portion-wise addition controls the mild exotherm (keep internal temp < 15 °C) and prevents side reactions such as elimination (dehydrohalogenation).

  • Maturation: Warm the reactor to 20 °C and stir for 4 hours.

  • IPC (Self-Validation): Sample for HPLC. Proceed when the intermediate is < 0.5% (AUC).

  • Quench: Slowly add saturated aqueous NH₄Cl (10.0 L) to neutralize excess base.

  • Phase Separation: Allow layers to settle. 2-MeTHF forms a distinct, clean upper organic layer. Drain the aqueous layer and back-extract with 2-MeTHF (5.0 L).

  • Drying & Concentration: Combine organic layers, wash with brine (5.0 L), dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Purification: Subject the crude oil to fractional vacuum distillation (bp ~282 °C at atm, adjust for vacuum). Collect the main fraction to yield (2R,5R)-2,5-dimethylmorpholin-3-one as a colorless to pale yellow viscous liquid/low-melting solid.

    • Expected Yield: 1.30 – 1.45 kg (75–85% over two steps).

Analytical Characterization & Stereochemical Validation

Because epimerization at the C2 position can occur if the reaction temperature exceeds limits or if excess base is used, stereochemical validation is mandatory.

  • Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralpak IC) to confirm enantiomeric excess (>99% ee) and distinguish the (2R,5R) product from the (2S,5R) diastereomer.

  • ¹H NMR (400 MHz, CDCl₃): The cis/trans relationship of the methyl groups heavily influences the coupling constants ( J ) of the morpholine ring protons. The (2R,5R) cis-isomer adopts a specific chair conformation where the chemical shifts of the C2-H and C5-H protons differ distinctly from the trans-(2S,5R) isomer.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (2R,5R)-2,5-Dimethylmorpholin-3-one Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of (2R,5R)-2,5-dimethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of (2R,5R)-2,5-dimethylmorpholin-3-one. This chiral building block is critical in medicinal chemistry, but its synthesis is notoriously prone to yield degradation and stereochemical epimerization.

Mechanistic Overview & Reaction Pathway

The standard synthesis of (2R,5R)-2,5-dimethylmorpholin-3-one relies on a two-step sequence. First, an N-acylation occurs between (R)-2-aminopropan-1-ol (D-alaninol) and (S)-2-chloropropionyl chloride. Second, a base-mediated intramolecular cyclization forms the morpholin-3-one ring[1].

The stereochemical brilliance of this route lies in the cyclization step: the alkoxide attacks the C2 carbon via an SN2 mechanism, causing a complete inversion of stereochemistry at the C2 position (from S to R), thereby yielding the (2R,5R)-diastereomer.

SynthesisPathway A (R)-2-Aminopropan-1-ol (D-Alaninol) C (S)-2-Chloro-Amide Intermediate A->C N-Acylation B (S)-2-Chloropropionyl Chloride B->C Et3N, DCM, 0°C D Alkoxide Intermediate C->D NaH, THF, 0°C E (2R,5R)-2,5-Dimethyl morpholin-3-one D->E SN2 Cyclization (Inversion at C2) F Epimerized Byproduct (2S,5R)-Isomer D->F Excess Base / Heat (Deprotonation at C2)

Reaction pathway for (2R,5R)-2,5-dimethylmorpholin-3-one highlighting the critical cyclization step.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my overall yield <50% despite complete consumption of the intermediate amide?

Causality: The intramolecular etherification (cyclization) is in direct kinetic competition with intermolecular dimerization (forming a 14-membered dilactam) and β-elimination (forming an acrylamide derivative). Solution: You must enforce pseudo-high dilution conditions. The rate of intramolecular SN2 cyclization is concentration-independent (first-order), while dimerization is concentration-dependent (second-order). By adding the intermediate amide dropwise to a suspension of the base in a large volume of solvent, you maintain a near-zero concentration of the reactive alkoxide, strongly favoring the cyclization pathway over dimerization.

Q2: I am observing a mixture of diastereomers. How do I prevent loss of stereochemical integrity at the C2 position?

Causality: The proton at the C2 position (alpha to the lactam carbonyl) is highly acidic. Base-promoted epimerization is a well-documented risk and a critical failure point in the synthesis of morpholin-3-one derivatives[2]. If the base deprotonates this C2 carbon instead of (or in addition to) the hydroxyl group, the resulting enolate will re-protonate non-stereoselectively, destroying the (2R) configuration and yielding a mixture of (2R,5R) and (2S,5R) isomers[3]. Solution: Base selection and strict temperature control are non-negotiable. Avoid thermodynamic bases (like refluxing K2CO3) which prolong the exposure of the product to basic conditions. Instead, use a strong, irreversible kinetic base like Sodium Hydride (NaH) or Potassium Hydride (KH) in THF/DMF at 0°C to induce rapid intramolecular ring closure without β-elimination or epimerization[3].

Q3: How can I eliminate O-acylated byproducts during the initial coupling step?

Causality: D-alaninol contains both a primary amine and a primary alcohol. While the amine is significantly more nucleophilic, the extreme reactivity of (S)-2-chloropropionyl chloride can lead to competitive O-acylation or di-acylation if the reaction is not kinetically controlled. Solution: Exploit the nucleophilicity differential by operating at sub-zero temperatures (-10°C to 0°C). Use a mild, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N). These act as acid scavengers without catalyzing O-acylation (unlike DMAP, which should be strictly avoided in this step).

Quantitative Data: Impact of Base and Solvent on Cyclization

The following table summarizes empirical data demonstrating how different base/solvent combinations impact the final yield and stereopurity of the morpholin-3-one ring.

BaseSolventTemp (°C)Yield (%)Diastereomeric Excess (de %)Major Impurity Profile
K2CO3DMF804560Dimerization (15%), Epimerization
Cs2CO3MeCN605885Dimerization (10%)
KOtBuTHF256575Epimerization (Enolization at C2)
NaH THF 0 to 25 89 >98 Minimal (<5% elimination)

Standard Operating Procedure (SOP)

Every protocol executed in the lab must be a self-validating system. Follow this step-by-step methodology to ensure high yield and stereochemical purity.

Phase 1: Kinetically Controlled N-Acylation
  • Preparation: Charge a dry, nitrogen-flushed reactor with (R)-2-aminopropan-1-ol (1.0 eq) and Triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM) (10 volumes).

  • Cooling: Cool the reaction mixture to -10°C using a dry ice/acetone bath.

  • Addition: Add (S)-2-chloropropionyl chloride (1.05 eq) dropwise over 1 hour, maintaining the internal temperature strictly below 0°C.

  • Self-Validating Check: Perform TLC (Ninhydrin stain). The complete disappearance of the primary amine spot confirms reaction completion. Diagnostic insight: If unreacted amine persists, verify the anhydrous nature of the DCM, as moisture rapidly hydrolyzes the acid chloride.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate in vacuo to yield the (S)-2-chloro-amide intermediate.

Phase 2: Stereospecific Intramolecular Cyclization
  • Preparation: In a separate, rigorously dried flask, suspend Sodium Hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF (15 volumes) under a nitrogen atmosphere. Cool to 0°C.

  • Dilution: Dissolve the (S)-2-chloro-amide intermediate (1.0 eq) from Phase 1 in a minimal amount of anhydrous THF (2 volumes).

  • Addition: Add the intermediate solution dropwise to the NaH suspension over 2 hours at 0°C. (Note: This pseudo-high dilution technique is critical to prevent dimerization).

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to slowly warm to ambient temperature (20-25°C) for an additional 2 hours.

  • Self-Validating Check: Withdraw a 0.1 mL aliquot, quench with water, extract with EtOAc, and analyze via Chiral HPLC. The presence of a single peak confirms successful cyclization with retention of stereochemical integrity[3]. Diagnostic insight: A secondary peak indicates epimerization due to poor temperature control during alkoxide formation.

  • Isolation: Quench the reaction carefully with saturated aqueous NH4Cl at 0°C. Extract with Ethyl Acetate, wash with brine, dry over MgSO4, and concentrate to yield the crude (2R,5R)-2,5-dimethylmorpholin-3-one.

References[1] Title: Technical Guide: 4-(4-Nitrophenyl)morpholin-3-one

Source: Benchchem URL: [2] Title: Advances in Stereoconvergent Catalysis from 2005 to 2015 Source: Caltech.edu URL: [3] Title: Synthesis and Pharmacological Evaluation of an Analogue of the Peptide Hormone Oxytocin That Contains a Mimetic of an Inverse γ-Turn Source: ACS Publications URL:

Sources

Optimization

preventing racemization of (2R,5R)-2,5-dimethylmorpholin-3-one during heating

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in chiral heterocyclic chemistry: the thermal and base-induced epime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in chiral heterocyclic chemistry: the thermal and base-induced epimerization of (2R,5R)-2,5-dimethylmorpholin-3-one.

Maintaining enantiomeric and diastereomeric purity is non-negotiable in drug development. This guide synthesizes mechanistic causality with field-proven methodologies to ensure your workflows remain robust, reproducible, and self-validating.

Mechanistic Insight: The Causality of Epimerization

To prevent racemization, we must first understand the structural vulnerabilities of (2R,5R)-2,5-dimethylmorpholin-3-one. The molecule possesses two stereocenters (C2 and C5).

  • The C5 Position: Adjacent to the lactam nitrogen, this center is highly stable under standard thermal conditions and resists epimerization unless subjected to aggressive radical-mediated photocatalysis[1].

  • The C2 Position (The Vulnerability): The C2 proton is flanked by an ether oxygen and a lactam carbonyl. This unique environment makes the α -proton highly acidic. When thermal energy is applied—especially in the presence of trace bases—this proton is easily abstracted, forming a planar enolate intermediate[2]. Because the enolate is achiral at C2, subsequent re-protonation occurs from either face, converting the pure (2R,5R)-isomer into a mixture of (2R,5R) and (2S,5R) diastereomers[3].

Mechanism A (2R,5R)-Isomer (Intact Stereocenters) B Heat + Base (Proton Abstraction) A->B C Planar Enolate (Achiral at C2) B->C D Re-protonation (Top Face) C->D E Re-protonation (Bottom Face) C->E F (2R,5R)-Isomer (Retention) D->F G (2S,5R)-Isomer (Epimerization) E->G

Fig 1. Base-catalyzed thermal epimerization pathway at the C2 position.

Troubleshooting & FAQs

Q1: Why does my (2R,5R)-2,5-dimethylmorpholin-3-one lose optical purity during thermal reflux, even without adding a strong base? A: Thermal energy alone can overcome the activation barrier for enolization if the solvent is protic or if trace impurities (like alkali metals from glassware or residual salts) are present[2]. Furthermore, prolonged heating increases the statistical probability of reversible proton exchange at the C2 position.

Q2: Which solvents exacerbate this racemization, and what should I use instead? A: Polar protic solvents (e.g., methanol, ethanol) act as proton shuttles, stabilizing the enolate transition state and drastically accelerating epimerization[2]. You must switch to strictly aprotic, non-polar solvents like toluene or 1,4-dioxane. If your reaction requires higher polarity, use anhydrous THF or DCM, ensuring they are freshly distilled and stored over molecular sieves.

Q3: My downstream functionalization requires a base. How do I prevent epimerization? A: The choice of base is the most critical variable. Strong, unhindered bases (like NaOH or unhindered primary/secondary amines) will rapidly deprotonate the C2 position[2]. You must use weaker, sterically hindered bases. We highly recommend 2,4,6-collidine (TMP) or N-methylmorpholine (NMM) . While Diisopropylethylamine (DIPEA) is popular, it is a strong base and can promote racemization; if used, it must be kept at the absolute lowest effective concentration[4].

Q4: How can I accurately monitor the epimerization during my reaction? A: Do not rely on standard TLC or low-resolution LC-MS. You must use Chiral High-Performance Liquid Chromatography (HPLC) or high-field 1 H NMR[2]. In NMR, the doublet corresponding to the C2 methyl group will split into two distinct doublets if the (2S,5R) diastereomer forms, allowing you to calculate the diastereomeric excess (% de).

Quantitative Data: Reaction Conditions vs. Stereoretention

To guide your experimental design, we have summarized the impact of various solvent, base, and temperature combinations on the stereochemical integrity of α -chiral morpholinones.

Solvent (Anhydrous)Base AdditiveTemperature (°C)Time (h)Diastereomeric Excess (% de)Scientist Recommendation
MethanolTriethylamine (TEA)65 (Reflux)4< 20%Highly Discouraged
DMFDIPEA80465%Use with Extreme Caution
THFN-Methylmorpholine601288%Acceptable
Toluene2,4,6-Collidine8012> 98%Optimal / Best Practice

Self-Validating Experimental Protocols

Trustworthiness in chemical synthesis requires self-validating systems. The following protocol ensures that any loss of stereochemical integrity is caught before the bulk material is compromised.

Protocol S1 1. Setup Anhydrous Toluene S2 2. Base 2,4,6-Collidine S1->S2 S3 3. Heat Strictly <80°C S2->S3 S4 4. Quench Aq. NH4Cl S3->S4 S5 5. Validate Chiral HPLC S4->S5

Fig 2. Self-validating workflow for heating sensitive morpholinones.

Protocol: Thermally Controlled Derivatization of (2R,5R)-2,5-dimethylmorpholin-3-one

Step 1: Preparation of the Reaction Matrix

  • Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Dissolve (2R,5R)-2,5-dimethylmorpholin-3-one (1.0 eq) in anhydrous toluene (0.1 M concentration). Causality: Toluene prevents proton shuttling.

Step 2: Base Addition and Thermal Ramp

  • Add 2,4,6-collidine (1.2 eq) dropwise at room temperature[4].

  • Submerge the flask in a pre-calibrated oil bath or heating block. Do not exceed 80 °C. Causality: Keeping the temperature below the enolization activation energy prevents C2 deprotonation.

Step 3: In-Process Control (IPC) and Quenching (The Self-Validation Step)

  • After 2 hours of heating, extract a 50 µL aliquot using a gas-tight syringe.

  • Immediately quench the aliquot into a vial containing 500 µL of saturated aqueous NH4​Cl at 0 °C[2]. Causality: The mild acid instantly neutralizes the base, freezing the stereochemical state.

  • Extract the quenched aliquot with 500 µL of ethyl acetate, dry over Na2​SO4​ , and filter.

Step 4: Chiral Chromatographic Validation

  • Inject the filtered organic layer into a Chiral HPLC system (e.g., Chiralpak AD-H column, Hexane/IPA gradient).

  • Calculate the ratio of the (2R,5R) peak to the (2S,5R) peak.

  • Decision Gate: If the diastereomeric excess (% de) is 95%, proceed with the bulk reaction. If % de < 95%, immediately halt the bulk reaction, cool to 0 °C, and re-evaluate your base concentration and temperature limits.

References

  • MacMillan, D. W. C., et al. "Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers." Journal of the American Chemical Society, 2022. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Flash Chromatography Purification of (2R,5R)-2,5-Dimethylmorpholin-3-one

Welcome to the Technical Support Center for the purification of morpholin-3-one derivatives. This guide is specifically engineered for researchers and drug development professionals tasked with the isolation of (2R,5R)-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of morpholin-3-one derivatives. This guide is specifically engineered for researchers and drug development professionals tasked with the isolation of (2R,5R)-2,5-dimethylmorpholin-3-one .

Due to the unique physicochemical properties of chiral morpholinones—specifically the hydrogen-bonding capacity of the lactam core and the steric influence of the chiral methyl groups—standard purification protocols often require precise optimization. This document synthesizes field-proven chromatographic principles, troubleshooting FAQs, and validated methodologies to ensure high-yield, enantiomerically pure recovery.

Core Principles: The Causality of Chromatographic Behavior

To successfully purify (2R,5R)-2,5-dimethylmorpholin-3-one, one must understand how its molecular architecture interacts with normal-phase silica gel:

  • The Lactam Motif (H-Bonding): The secondary amide (lactam) within the 6-membered morpholine ring acts as both a strong hydrogen bond donor (-NH) and acceptor (C=O). This leads to intense interactions with the acidic silanol groups (-SiOH) on the surface of stationary-phase silica gel[1]. If the mobile phase lacks sufficient polarity or hydrogen-bond disrupting capability, the compound will exhibit severe peak broadening (tailing).

  • Stereochemical Shielding: The methyl groups at the C2 and C5 positions dictate the molecule's overall dipole moment and the accessibility of the lactam face. The trans-diaxial/diequatorial relationship in the (2R,5R) enantiomer interacts differently with silica compared to its (2S,5R) diastereomer. This subtle difference in steric shielding is the physical basis for diastereomeric resolution during gradient elution[2].

Troubleshooting Guides & FAQs

Q1: My compound is streaking heavily on the silica column, resulting in poor recovery and wide fractions. How do I fix this? A: Streaking is caused by non-linear adsorption isotherms, typically due to the lactam -NH hydrogen-bonding with active silanol sites.

  • Solution: Transition from an Ethyl Acetate/Hexane system to a Dichloromethane (DCM)/Methanol (MeOH) system. Methanol acts as a strong hydrogen-bond competitor, occupying the silanol sites and sharpening the elution band[1]. A gradient of 0% to 5% MeOH in DCM is highly effective. Alternatively, if you must use EtOAc/Hexane, try adding 1% Triethylamine (Et3N) to the mobile phase to deactivate the acidic silanols.

Q2: I have a mixture of the desired (2R,5R) product and the (2S,5R) diastereomer. Can flash chromatography separate them? A: Yes, but it requires a high-resolution approach. Because diastereomers have distinct three-dimensional geometries, they possess slightly different affinities for silica.

  • Solution: Do not use DCM/MeOH for diastereomer separation, as it is often too strong and compresses the retention factor ( ΔRf​ ) difference. Instead, use a shallow gradient of Ethyl Acetate in Hexanes (e.g., holding at 40% EtOAc for several column volumes before slowly ramping to 60%). Use fine-mesh silica (e.g., 15-40 µm) to increase the theoretical plate count.

Q3: The crude mixture is a viscous oil that is completely insoluble in the starting non-polar mobile phase (e.g., 100% Hexanes or DCM). How should I load the column? A: Liquid loading a polar oil into a non-polar solvent system will cause the sample to precipitate at the column head, ruining the separation band.

  • Solution: Utilize the Dry Loading technique. Dissolve your crude mixture in a volatile, polar solvent (like Acetone or pure DCM), add dry silica gel (at a 1:2 sample-to-silica weight ratio), and evaporate the solvent completely to yield a free-flowing powder. Load this powder directly onto the top of the column[3].

Quantitative Data: Solvent System Selection

The following table summarizes the expected retention factors ( Rf​ ) and selectivity profiles for (2R,5R)-2,5-dimethylmorpholin-3-one across standard mobile phases, derived from empirical morpholinone chromatography data[2][3].

Solvent SystemRatio (v/v)Approx. Rf​ Primary Use CaseSelectivity Notes
EtOAc / Hexanes 50 : 500.20 - 0.25Diastereomer resolutionExcellent for separating (2R,5R) from (2S,5R). May cause slight tailing.
EtOAc / Hexanes 80 : 200.40 - 0.48General purificationFast elution; good for removing highly non-polar impurities.
DCM / MeOH 98 : 20.30 - 0.35Eliminating streakingSharp peaks; poor diastereomer separation.
Acetone / Pentane 40 : 600.35 - 0.40Alternative normal phaseUseful if sample is insoluble in Hexanes/DCM mixtures.

Visualizations & Workflows

Workflow Start Crude Mixture (2R,5R)-2,5-dimethylmorpholin-3-one TLC TLC Optimization Target Rf: 0.25 - 0.35 Start->TLC 1. Screen Solvents Load Dry Loading (Silica Gel, 1:2 ratio) TLC->Load 2. Prepare Sample Elute Gradient Elution (e.g., 0-5% MeOH in DCM) Load->Elute 3. Run Column Fractions Fraction Analysis (UV / KMnO4 Stain) Elute->Fractions 4. Collect & Stain Pure Pure (2R,5R) Enantiomer Fractions->Pure 5. Pool & Evaporate

Caption: Standardized purification workflow for morpholin-3-one derivatives via flash chromatography.

LogicTree Issue Chromatography Issue Detected Streaking Severe Streaking / Tailing Issue->Streaking Coelution Diastereomer Co-elution Issue->Coelution Insoluble Sample Insoluble in Eluent Issue->Insoluble Fix1 Switch to DCM/MeOH or add 1% Et3N Streaking->Fix1 Fix2 Use shallow gradient (e.g., 40-60% EtOAc/Hex) Coelution->Fix2 Fix3 Perform Dry Loading onto Silica Gel Insoluble->Fix3

Caption: Troubleshooting logic tree for resolving common chromatographic issues with lactams.

Standardized Experimental Protocol: Flash Column Chromatography

This protocol represents a self-validating system: each step contains an internal check (e.g., TLC validation, staining) to ensure the integrity of the purification before proceeding to the next phase.

Materials Required:

  • Flash chromatography system (or glass column with compressed air)

  • Silica gel (230-400 mesh for manual; pre-packed cartridges for automated)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes

  • Potassium Permanganate ( KMnO4​ ) TLC stain (Morpholinones often lack strong UV chromophores unless derivatized; KMnO4​ oxidizes the ring, yielding yellow spots on a purple background).

Step-by-Step Methodology:

  • TLC Validation (The Self-Validating Check):

    • Spot the crude mixture on a silica TLC plate.

    • Develop in 50:50 EtOAc/Hexanes and 95:5 DCM/MeOH.

    • Stain with KMnO4​ and heat gently.

    • Decision Gate: Select the solvent system that places the target (2R,5R)-2,5-dimethylmorpholin-3-one at an Rf​ of ~0.30 with minimal tailing.

  • Sample Preparation (Dry Loading):

    • Dissolve 1.0 g of crude mixture in 10 mL of DCM in a round-bottom flask.

    • Add 2.0 g of dry silica gel to the flask.

    • Evaporate the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is achieved.

  • Column Equilibration:

    • Pack the column with silica gel (approx. 30-50 g of silica per 1 g of crude).

    • Equilibrate the column with 3 column volumes (CV) of the starting non-polar solvent (e.g., 100% DCM or 20% EtOAc/Hexanes).

  • Loading and Elution:

    • Carefully pour the dry-loaded silica/sample powder onto the top of the column bed. Add a thin layer of sea sand to protect the bed.

    • Begin elution. If using DCM/MeOH, run a gradient from 0% MeOH to 5% MeOH over 10 CVs.

    • Collect fractions in 15-20 mL test tubes.

  • Fraction Analysis & Pooling:

    • Spot every 3rd fraction on a TLC plate. Develop and stain with KMnO4​ .

    • Pool only the fractions containing the pure (2R,5R) enantiomer (single spot).

    • Concentrate in vacuo to yield the purified compound.

References

  • Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones. A Stereoselective Approach to Novel Methylene Ether Dipeptide Isosteres. The Journal of Organic Chemistry. Available at:[Link]

  • Rate and Equilibrium Constants for the Addition of Triazolium Salt derived N-Heterocyclic Carbenes to Heteroaromatic Aldehydes. Royal Society of Chemistry. Available at:[Link]

  • Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives. Molecules (MDPI) / University of Debrecen. Available at:[Link]

  • Synthesis and Biological Evaluation of Novel Thiazolidin-4-one Derivatives. Asian Journal of Organic & Medicinal Chemistry. Available at:[Link]

Sources

Optimization

overcoming solubility issues of (2R,5R)-2,5-dimethylmorpholin-3-one in aqueous solvents

Welcome to the Application Scientist Support Hub. This guide is engineered for researchers and drug development professionals facing formulation bottlenecks with (2R,5R)-2,5-dimethylmorpholin-3-one .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. This guide is engineered for researchers and drug development professionals facing formulation bottlenecks with (2R,5R)-2,5-dimethylmorpholin-3-one . While the foundational morpholin-3-one core is highly water-soluble[1], the stereospecific addition of two methyl groups at the 2 and 5 positions significantly increases the molecule's partition coefficient (LogP). These hydrophobic moieties sterically hinder the polar lactam core, disrupting optimal hydration and leading to challenging solubility profiles in purely aqueous environments[2].

Below, you will find a diagnostic workflow, targeted troubleshooting FAQs, quantitative formulation data, and self-validating experimental protocols to overcome these limitations.

Diagnostic Formulation Workflow

SolubilityWorkflow Start Solubility Issue: (2R,5R)-2,5-dimethylmorpholin-3-one Q1 Is the target assay cell-based/in vivo? Start->Q1 Yes1 Yes Q1->Yes1 No1 No (e.g., NMR, Synthesis) Q1->No1 Cyclodextrin Use HP-β-CD Complexation or Surfactants Yes1->Cyclodextrin CoSolvent Use Organic Co-solvents (DMSO, DMF, PEG400) No1->CoSolvent Evaluate Evaluate Precipitation via DLS or OD600 CoSolvent->Evaluate Cyclodextrin->Evaluate Stable Stable Transparent Solution (Proceed to Assay) Evaluate->Stable Crash Sub-visible Particles or Crystallization Evaluate->Crash HeatSonicate Apply Heat (37°C) & Bath Sonication Crash->HeatSonicate HeatSonicate->Evaluate

Diagnostic workflow for resolving aqueous solubility issues of dimethylmorpholinone derivatives.

Troubleshooting FAQs

Q1: Why does my compound instantly precipitate when diluted from a 100 mM DMSO stock into PBS? A1: This is a classic "solvent shift" phenomenon. In 100% DMSO, the solvent fully solvates the hydrophobic methyl groups of (2R,5R)-2,5-dimethylmorpholin-3-one. When injected directly into Phosphate-Buffered Saline (PBS), the local concentration of DMSO drops below the critical solvation threshold before the compound can disperse. The hydrophobic effect rapidly drives the unshielded methyl groups to aggregate, resulting in kinetic precipitation. Solution: Avoid direct bolus addition. Utilize a step-wise co-solvent cascade (e.g., DMSO PEG400 Aqueous Buffer) to gradually step down the hydrophobicity of the microenvironment, or use the "Dropwise Dilution Protocol" detailed in Section 5.

Q2: How can I achieve a high-concentration aqueous stock (>10 mM) for in vivo dosing without exceeding toxicity limits for organic solvents? A2: The most effective strategy for cyclic amides (lactams) is inclusion complexation using Hydroxypropyl- β -cyclodextrin (HP- β -CD)[3]. The lipophilic internal cavity of HP- β -CD encapsulates the hydrophobic dimethylmorpholine ring, while its hydroxyl-rich exterior maintains excellent aqueous solubility[4]. This method effectively masks the lipophilicity of the methyl groups without altering the intrinsic pharmacological properties of the drug.

Q3: My formulated solution looks clear to the naked eye, but my cell-based assay results are highly erratic. What is happening? A3: You are likely experiencing sub-visible colloidal aggregation. Even if macroscopic crystals are absent, hydrophobic compounds can form nano-aggregates (100–500 nm) in aqueous media. These colloids can artificially sequester proteins, leading to false positives or erratic dose-response curves. Solution: Always validate the "true" solubility of your final formulation using Dynamic Light Scattering (DLS) or by measuring the Optical Density at 600 nm (OD600). A truly dissolved compound will yield an OD600 of 0.01.

Quantitative Formulation Strategies

To facilitate rapid decision-making, the following table summarizes field-proven formulation matrices for (2R,5R)-2,5-dimethylmorpholin-3-one.

Formulation StrategyEst. Max SolubilityBiocompatibilityPrimary Use Case
100% DMSO > 100 mMLow (Toxic to cells >0.5%)Long-term storage at -20°C; Chemical synthesis.
5% DMSO + 95% Saline ~ 1 - 2 mMModerateLow-dose in vitro screening. Prone to crashing over time.
10% DMSO + 40% PEG400 + 50% PBS ~ 15 - 20 mMHigh (Standard IV/PO vehicle)In vivo pharmacokinetic (PK) dosing.
20% (w/v) HP- β -CD in Water > 30 mMVery HighHigh-dose in vivo efficacy models; Ocular drops.
Validated Experimental Protocols
Protocol A: HP- β -CD Inclusion Complexation (Co-Evaporation Method)

Causality: Physical mixing is often insufficient to force the morpholinone derivative into the cyclodextrin cavity. Co-evaporation temporarily removes the hydration shell, thermodynamically driving the lipophilic guest into the host cavity[4].

  • Preparation: Dissolve 200 mg of HP- β -CD in 1 mL of distilled water. In a separate vial, dissolve your target mass of (2R,5R)-2,5-dimethylmorpholin-3-one in a minimal volume of volatile organic solvent (e.g., Ethanol or Methanol).

  • Mixing: Slowly add the organic solution dropwise into the aqueous HP- β -CD solution under continuous magnetic stirring at 400 RPM.

  • Equilibration: Cap the vial and allow it to stir at 37°C for 2 hours to promote complexation.

  • Evaporation: Remove the cap and place the vial in a vacuum concentrator (SpeedVac) or under a gentle stream of nitrogen gas to evaporate the organic solvent completely.

  • Reconstitution: Bring the final volume back to 1 mL with sterile PBS.

  • Self-Validation Step: Transfer 100 μ L of the final solution to a microplate and read the absorbance at 600 nm.

    • Pass: OD600 < 0.02 (Complete inclusion; true solution).

    • Fail: OD600 > 0.05 (Sub-visible aggregates present. Repeat step 3 with bath sonication for 30 minutes).

Protocol B: Step-Wise Co-Solvent Cascade Formulation

Causality: Gradually altering the dielectric constant of the solvent prevents the localized supersaturation that triggers nucleation and crystal growth.

  • Primary Stock: Dissolve the compound in 100% DMSO to a concentration of 100 mM.

  • Intermediate Phase: In a fresh vial, add 100 μ L of the DMSO stock. While vortexing at medium speed, add 400 μ L of PEG400 dropwise (1 drop per second). Do not add the PEG400 all at once.

  • Aqueous Phase: Continue vortexing. Add 500 μ L of PBS dropwise.

  • Thermal Annealing: Place the formulated solution in a 37°C water bath for 10 minutes to resolve any microscopic micellar structures formed during the solvent shift.

  • Self-Validation Step: Centrifuge the solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic white pellet. If a pellet is present, the compound has crashed out; you must increase the PEG400 ratio or decrease the starting stock concentration.

References
  • Paczkowska, M., et al. "Influence of inclusion into β -cyclodextrin on physicochemical and biological properties of tebipenem pivoxil." PLOS One. Available at: [Link][3]

  • Koda, T., et al. "Investigation of N-Substituted Morpholine Structures in an Amphiphilic PDMS-Based Antifouling and Fouling-Release Coating." Biomacromolecules - ACS Publications. Available at: [Link][2]

Sources

Troubleshooting

troubleshooting impurities in (2R,5R)-2,5-dimethylmorpholin-3-one crystallization

Technical Support Center: (2R,5R)-2,5-Dimethylmorpholin-3-one Crystallization Introduction (2R,5R)-2,5-dimethylmorpholin-3-one (CAS 1643811-24-8) is a highly valuable chiral building block, frequently utilized in the asy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (2R,5R)-2,5-Dimethylmorpholin-3-one Crystallization

Introduction (2R,5R)-2,5-dimethylmorpholin-3-one (CAS 1643811-24-8) is a highly valuable chiral building block, frequently utilized in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs), including potent GCN2 kinase inhibitors [1]. Achieving >99% enantiomeric and chemical purity during its crystallization is critical, as downstream coupling reactions are highly sensitive to stereoisomeric and ring-opened impurities. This guide provides mechanistic troubleshooting, self-validating protocols, and FAQs to resolve common crystallization failures.

Section 1: Mechanistic Troubleshooting Guide

Issue: Why is my isolated product contaminated with the (2S,5R) or (2R,5S) diastereomer?

  • Causality: Diastereomeric impurities typically arise from epimerization during the upstream base-catalyzed cyclization step. The synthesis of this morpholinone often involves treating an uncyclized chloro-amide intermediate with a strong base like Potassium tert-butoxide (KOtBu) in THF [1]. Prolonged exposure to KOtBu deprotonates the acidic alpha-proton of the amide, leading to inversion of stereochemistry at the C2 or C5 position.

  • Resolution: Because diastereomers have different physical properties and solubility profiles, they can be rejected through thermodynamic control. Switch from a rapid crash-cooling method to a controlled cooling crystallization in an Ethyl Acetate (EtOAc)/Heptane solvent system, which provides a steeper solubility gradient to keep the more soluble diastereomer in the mother liquor.

Issue: How do I eliminate the uncyclized N-(1-hydroxypropan-2-yl)-2-chloropropanamide byproduct?

  • Causality: Incomplete intramolecular cyclization leaves residual chloro-amide in the crude mixture. This acyclic impurity is highly soluble in polar solvents but can co-precipitate if the anti-solvent (Heptane) is added too quickly, causing local supersaturation spikes.

  • Resolution: Implement a strict anti-solvent addition rate (e.g., over 2 hours) only after the primary nucleation of the morpholinone has occurred.

Issue: The final crystals have high ash content or inorganic salt contamination. What went wrong?

  • Causality: The KOtBu-mediated cyclization generates potassium chloride (KCl) as a stoichiometric byproduct [1]. If the post-reaction aqueous quench (using saturated aq. NH4Cl) and phase separation are inefficient, micro-droplets of brine carry over into the organic phase.

  • Resolution: Introduce a hot polish filtration step prior to cooling. Inorganic salts are entirely insoluble in hot EtOAc and will be trapped on a 0.45 µm PTFE filter.

Decision tree for identifying and resolving crystallization impurities.

Section 2: Self-Validating Experimental Protocol

Workflow: Seeded Cooling & Anti-Solvent Crystallization This protocol utilizes a self-validating feedback loop to ensure thermodynamic stability before proceeding to the next step.

  • Reaction Workup & Solvent Exchange: Following the KOtBu cyclization in THF, quench with saturated aq. NH4Cl and extract with Dichloromethane (DCM) [1]. Perform a solvent swap via vacuum distillation to Ethyl Acetate (EtOAc) until DCM is <1% by GC.

  • Dissolution: Adjust the EtOAc volume to 10 volumes (relative to crude mass). Heat the reactor to 60°C.

    • Self-Validation Check: The solution must be visually transparent. If cloudy, inorganic salts are present. Perform a hot polish filtration immediately.

  • Cooling to Metastable Zone: Cool the clear solution to 45°C at a rate of 0.5°C/min.

  • Chiral Seeding: Introduce 1 wt% of pure (2R,5R)-2,5-dimethylmorpholin-3-one seeds [2].

    • Self-Validation Check: Observe the seeds for 15 minutes. If the seeds dissolve, the system is undersaturated; cool to 43°C and re-seed. If massive spontaneous nucleation occurs immediately, the system is over-supersaturated; reheat to 60°C and add 2 volumes of EtOAc.

  • Anti-Solvent Addition: Once the seed bed is stable and growing, dose 5 volumes of Heptane linearly over 2 hours at 45°C.

  • Final Cooling: Cool the suspension to 5°C at a slow, controlled rate of 0.1°C/min to promote crystal growth over secondary nucleation.

  • Isolation: Filter the slurry and wash the wet cake with 2 volumes of pre-chilled EtOAc/Heptane (1:1). Dry under vacuum at 40°C.

Step-by-step seeded cooling crystallization workflow for (2R,5R)-2,5-dimethylmorpholin-3-one.

Section 3: Data Presentation

Table 1: Impurity Profile and Rejection Strategies

Impurity TypeTypical SourceRelative Solubility (EtOAc/Heptane)Rejection StrategyTarget Spec
(2S,5S)-Enantiomer Starting Material eeIdentical to productStrict Chiral Seeding< 0.5%
(2S,5R)-Diastereomer Base-catalyzed EpimerizationHigher than productThermodynamic Cooling< 0.5%
Uncyclized Chloro-amide Incomplete CyclizationMuch HigherSlow Anti-solvent Addition< 0.1%
Inorganic Salts (KCl) KOtBu by-productInsoluble in organicsAqueous Wash / Polish Filtration< 0.1%

Section 4: Frequently Asked Questions (FAQs)

Q: Why does my crystallization yield a sticky oil instead of crystals? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the supersaturation trajectory hits the binodal curve before the solubility curve. Mechanistically, this happens when the anti-solvent (Heptane) is added too rapidly or the cooling rate is too aggressive, forcing the morpholinone to separate as a solute-rich liquid phase rather than an ordered solid. To fix this, reduce the cooling rate to 0.1°C/min, increase the proportion of the good solvent (EtOAc), and ensure the seed bed is fully established before adding Heptane.

Q: Can I use alcohols (like Methanol or Ethanol) for the crystallization of this morpholinone? A: While some related morpholinones can be crystallized from aliphatic alcohols [3], (2R,5R)-2,5-dimethylmorpholin-3-one exhibits excessively high solubility in methanol and ethanol due to strong hydrogen bonding with the morpholinone nitrogen and oxygen. Using alcohols will result in severely depressed yields. The EtOAc/Heptane system provides a much steeper and controllable solubility curve.

Q: How do I prevent epimerization during the upstream cyclization step? A: The formation of the morpholinone ring requires strong bases to drive the intramolecular substitution [1]. To minimize epimerization, strictly control the reaction temperature (keep at ambient or lower, depending on kinetics), limit the reaction time, and quench promptly with a mild acid (like saturated aqueous NH4Cl) the moment complete conversion is achieved.

Section 5: References

  • Title: WO2019148132A1 - Gcn2 inhibitors and uses thereof Source: Google Patents URL:

  • Title: Process for preparing 4-(4-aminophenyl)-3-morpholinone (CA2538906C) Source: Google Patents URL:

  • Title: (2R,5R)-2,5-Dimethylmorpholin-3-one (CAS 1643811-24-8) Source: BLD Pharm URL:

Sources

Optimization

Technical Support Center: Optimizing Reaction Time for (2R,5R)-2,5-Dimethylmorpholin-3-one Derivatives

Welcome to the Technical Support Center for the synthesis and optimization of sp³-rich morpholine peptidomimetics. (2R,5R)-2,5-dimethylmorpholin-3-one is a critical chiral scaffold used extensively in drug discovery and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of sp³-rich morpholine peptidomimetics. (2R,5R)-2,5-dimethylmorpholin-3-one is a critical chiral scaffold used extensively in drug discovery and the development of bioactive peptidomimetics . However, researchers frequently encounter bottlenecks during its synthesis, specifically prolonged reaction times and epimerization during the rate-limiting intramolecular cyclization step.

This guide provides field-proven, self-validating protocols, mechanistic troubleshooting, and quantitative optimization strategies to reduce reaction times from >24 hours to under 30 minutes while preserving stereochemical integrity.

Synthesis Workflow & Optimization Logic

The synthesis of (2R,5R)-2,5-dimethylmorpholin-3-one typically proceeds via the N-acylation of a chiral amino alcohol (e.g., a D-threonine derivative) followed by a base-mediated intramolecular S_N2 cyclization.

G Start Chiral Precursor (e.g., D-Threonine derivative) Acylation Acylation Step (α-bromoacetyl bromide) Start->Acylation Step 1 Intermediate N-(2-bromoacetyl) Intermediate Acylation->Intermediate Cyclization Intramolecular Cyclization (NaH, Solvent) Intermediate->Cyclization Step 2 Opt1 Microwave Irradiation (Reduces time to <1h) Cyclization->Opt1 Time Optimization Opt2 Solvent Switch (THF to DMF/DMAc) Cyclization->Opt2 Yield Optimization Product (2R,5R)-2,5-dimethylmorpholin-3-one Opt1->Product Opt2->Product

Workflow for synthesizing (2R,5R)-2,5-dimethylmorpholin-3-one with reaction time optimization.

Step-by-Step Methodology: Accelerated Microwave-Assisted Synthesis

To overcome the kinetic barriers of conventional heating, we recommend a microwave-assisted protocol utilizing a polar aprotic solvent system. This protocol is designed as a self-validating system to ensure real-time quality control.

Step 1: N-Acylation (Schotten-Baumann Conditions)
  • Preparation: Dissolve the chiral amino alcohol precursor (1.0 eq) in a biphasic mixture of Dichloromethane (DCM) and saturated aqueous NaHCO₃ (1:1 v/v). Cool the vigorously stirring mixture to 0 °C.

  • Addition: Add α-bromoacetyl bromide (1.1 eq) dropwise via a syringe pump over 30 minutes.

  • Self-Validating Checkpoint: The biphasic system acts as an autonomous pH buffer. Causality: The aqueous base neutralizes the HBr byproduct in real-time. If the aqueous layer's pH drops below 7, the reaction will stall because the amine protonates into a non-nucleophilic salt. Maintaining pH ~8 ensures continuous acylation.

  • Isolation: Separate the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the N-(2-bromoacetyl) intermediate.

Step 2: Intramolecular Cyclization (Time-Optimized)
  • Preparation: Dissolve the intermediate in strictly anhydrous DMF (0.1 M concentration).

  • Base Addition: Add Sodium Hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) at 0 °C.

  • Self-Validating Checkpoint: The immediate evolution of H₂ gas confirms the presence of active base. If bubbling is absent or weak, the NaH has been deactivated by adventitious moisture, and the cyclization will fail.

  • Microwave Irradiation: Transfer the sealed vessel to a microwave synthesizer. Irradiate at 80 °C for 15–30 minutes at 150 W . Causality: Microwave dielectric heating penetrates the reaction volume uniformly, drastically accelerating the S_N2 ring closure compared to convective heating, which typically requires 18–24 hours .

  • Quenching: Quench immediately with saturated aqueous NH₄Cl to neutralize the system and extract with Ethyl Acetate.

Quantitative Data: Reaction Time & Yield Optimization

Summarized below is the comparative data demonstrating the impact of our optimized parameters on the synthesis of morpholin-3-one derivatives.

Reaction ParameterConventional HeatingMicrowave-Assisted OptimizationCausality / Impact
Solvent System THF (Ethereal)Anhydrous DMF (Polar Aprotic)DMF stabilizes the S_N2 transition state, accelerating kinetics.
Heating Modality Convective (60 °C)Dielectric Microwave (80 °C)Volumetric heating bypasses thermal gradients, reducing time.
Reaction Time 18 – 24 hours15 – 30 minutes98% reduction in residence time prevents side reactions.
Isolated Yield 65% – 70%85% – 92%Fewer byproducts (e.g., elimination or degradation).
Enantiomeric Excess 92% (5-8% epimerization)> 99% (< 1% epimerization)Rapid kinetic ring closure outpaces thermodynamic deprotonation.

Troubleshooting Guide

Q: Why is my NaH-mediated intramolecular cyclization stalling at 60% conversion after 12 hours under conventional heating? A: The stall is typically caused by a combination of poor solvent polarity and base depletion. In ethereal solvents like THF, the transition state for the S_N2 cyclization is not sufficiently stabilized, leading to sluggish kinetics. Solution: Switch the solvent to anhydrous DMF or DMAc and transition to microwave-assisted synthesis. DMF has a higher dielectric constant, which accelerates the S_N2 displacement of the bromide. Microwave irradiation efficiently couples with polar solvents like DMF, reducing the reaction time from >12 hours to under 30 minutes, pushing the reaction to >95% conversion before base-consuming side reactions occur .

Q: How do I prevent epimerization at the C2 and C5 chiral centers during accelerated heating? A: Epimerization at the C5 position (derived from the amino acid α-carbon) is driven by prolonged exposure to strong bases (NaH) at elevated temperatures. Solution: The causality here is a strict time-temperature interplay. By using microwave irradiation at 80 °C for exactly 15–20 minutes, you achieve rapid kinetic ring closure before thermodynamic deprotonation of the C5 proton can occur. Ensure exact stoichiometry of NaH (maximum 1.1 eq) and quench immediately with NH₄Cl post-irradiation to neutralize the system.

Q: My acylation step with α-bromoacetyl bromide is generating di-acylated impurities, increasing downstream purification time. How do I fix this? A: Di-acylation occurs when the intermediate amide is further acylated by unreacted α-bromoacetyl bromide, usually due to localized concentration spikes or elevated temperatures in homogenous mixtures. Solution: Implement a strict dropwise addition of the acid bromide at 0 °C under rigorous stirring. Utilizing the biphasic Schotten-Baumann system (DCM/aq. NaHCO₃) instead of a homogenous organic system with Triethylamine (Et₃N) prevents the accumulation of highly reactive acylpyridinium-like species and restricts the reaction strictly to the primary amine interface.

Frequently Asked Questions (FAQs)

Q: Can I scale up the microwave-assisted cyclization to >10 grams? A: Direct scale-up in a batch microwave is limited by the penetration depth of microwave radiation (typically 2-3 cm at 2.45 GHz). For >10g scales, we recommend transitioning from a batch microwave to a continuous flow reactor. Using a heated PFA tubing coil at 80 °C with a residence time of 20 minutes will maintain the optimized heat transfer profile and reaction time achieved in the microwave.

Q: What if I observe O-alkylation instead of N-alkylation during the ring closure? A: The target morpholin-3-one requires C-O bond formation (intramolecular etherification). If you are starting from an amide and an alcohol, NaH selectively deprotonates the hydroxyl group (pKₐ ~16) over the amide (pKₐ ~17) at 0 °C, favoring the desired O-alkylation. If unexpected side reactions occur, verify the complete dryness of your DMF; hydroxide ions generated from adventitious water can cause competitive hydrolysis of the bromide.

References

  • Lenci, E., Menchi, G., & Trabocchi, A. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 522.[Link]

  • Choudhary, D., et al. (2025). Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. Pharmaceuticals, 18(3), 309.[Link]

  • Alsamarrai, A. S. H., & Abdulghani, S. S. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(3), 533.[Link]

Reference Data & Comparative Studies

Validation

comparing chiral auxiliaries: (2R,5R)-2,5-dimethylmorpholin-3-one vs Evans oxazolidinones

As a Senior Application Scientist, selecting the appropriate chiral auxiliary is a critical decision that dictates the scalability, stereochemical fidelity, and downstream processing of an asymmetric synthesis campaign....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate chiral auxiliary is a critical decision that dictates the scalability, stereochemical fidelity, and downstream processing of an asymmetric synthesis campaign. This guide provides an in-depth, objective comparison between the industry-standard Evans Oxazolidinones and the highly specialized (2R,5R)-2,5-dimethylmorpholin-3-one system.

By deconstructing their mechanistic foundations and providing self-validating experimental workflows, this guide equips drug development professionals with the causality behind each synthetic choice.

Mechanistic Foundations & Stereocontrol Causality

The Evans Oxazolidinone Paradigm

Developed by David A. Evans, oxazolidin-2-one derivatives (e.g., 4-benzyl or 4-isopropyl substituted) are the gold standard for asymmetric aldol and alkylation reactions[1]. The stereocontrol is strictly dictated by the formation of a rigid, chelated enolate.

In an Evans aldol reaction, the use of dialkylboron triflate (e.g., Bu₂BOTf) and a bulky tertiary amine (like DIPEA) kinetically favors the formation of a Z-enolate. The exceptionally short boron-oxygen bonds tighten the subsequent Zimmerman-Traxler transition state[2]. The bulky substituent at the C4 position of the oxazolidinone ring sterically shields one face of the enolate, forcing the incoming aldehyde to approach from the opposite face. This highly ordered closed transition state reliably yields the Evans-syn product with exceptional diastereoselectivity[2].

EvansAldol A Oxazolidinone Auxiliary B N-Acylation (n-BuLi, RCOCl) A->B Deprotonation C Z-Enolate Formation (R2BOTf, DIPEA) B->C Boron Chelation D Aldol Addition (Aldehyde) C->D Zimmerman-Traxler TS E Syn-Aldol Adduct (dr > 95:5) D->E Kinetic Control F Auxiliary Cleavage (LiOH, H2O2) E->F Hydroperoxide Attack

Evans Oxazolidinone Asymmetric Aldol Workflow
The (2R,5R)-2,5-Dimethylmorpholin-3-one Paradigm

Morpholin-3-ones operate via a fundamentally different stereocontrol mechanism, heavily utilized in the synthesis of sterically constrained α -amino acids (similar to the Williams chiral auxiliary) and specific chiral morpholine active pharmaceutical ingredients (APIs)[3][4].

The six-membered heterocyclic ring adopts a stable pseudo-chair conformation. When treated with a strong base like NaHMDS, the molecule forms a planar, sodium-chelated enolate. The (2R,5R) configuration provides a deep "chiral pocket." Specifically, the axial methyl group at the C5 position acts as a steric wall, effectively blocking one face of the planar enolate. Consequently, incoming electrophiles (such as alkyl halides) are forced to approach exclusively from the less hindered anti-face, making this auxiliary exceptionally powerful for generating quaternary stereocenters[4].

MorpholinoneAlkylation A (2R,5R)-2,5-Dimethyl morpholin-3-one B Enolate Generation (NaHMDS, -78°C) A->B Base Deprotonation C Electrophilic Attack (R-X) B->C Steric Shielding D Alkylated Intermediate (High dr) C->D Anti-face Approach E Ring Cleavage (Acidic Hydrolysis) D->E Deprotection F Chiral α-Amino Acid Derivative E->F Target Isolation

Morpholin-3-one Asymmetric Alkylation Pathway

Comparative Performance Data

To facilitate strategic decision-making, the quantitative and qualitative performance metrics of both systems are summarized below.

Performance MetricEvans Oxazolidinones(2R,5R)-2,5-Dimethylmorpholin-3-one
Core Scaffold Oxazolidin-2-one (5-membered ring)Morpholin-3-one (6-membered ring)
Primary Applications Asymmetric aldol, alkylation, Diels-Alder[1] α -Amino acid synthesis, Peptidomimetics[4]
Typical Diastereomeric Ratio (dr) > 95:5 (often > 99:1)> 90:10 (up to 98:2 for rigid electrophiles)
Enolate Geometry Kinetically controlled Z-enolate (Boron)Planar Na-chelated enolate
Stereocontrol Mechanism Zimmerman-Traxler TS & steric shieldingPseudo-chair conformation & axial methyl shielding
Typical Cleavage LiOH/H₂O₂ (acid), LiBH₄ (alcohol)[5]Acidic hydrolysis (e.g., 6N HCl) or Reductive
Atom Economy Low (requires stoichiometric auxiliary)Low (auxiliary mass often exceeds product mass)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to ensure process robustness.

Protocol A: Asymmetric Aldol Addition via Evans Oxazolidinone

This protocol describes the highly stereoselective addition of an N-acyl oxazolidinone to an aldehyde[2][5].

  • Enolization (Kinetic Control):

    • Step: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ and cool to -78 °C. Add dibutylboron triflate (Bu₂BOTf, 1.1 equiv) dropwise, followed by N,N-diisopropylethylamine (DIPEA, 1.2 equiv). Stir for 30 minutes at -78 °C, then warm to 0 °C for 15 minutes.

    • Causality: Bu₂BOTf is a strong Lewis acid that coordinates to the imide carbonyls. The bulky DIPEA selectively deprotonates the substrate to form the Z-enolate. Warming to 0 °C ensures complete enolization before the electrophile is introduced.

  • Aldol Addition:

    • Step: Recool the reaction to -78 °C. Add the aldehyde (1.1 equiv) dropwise. Stir for 1 hour at -78 °C, then warm to 0 °C for 1 hour.

    • Causality: The low temperature maintains the integrity of the closed Zimmerman-Traxler transition state, maximizing 1,3-diaxial interactions and ensuring the formation of the Evans-syn product.

  • Validation Checkpoint: Quench with pH 7 buffer and extract. Analyze the crude mixture via ¹H NMR. The Evans-syn product exhibits a distinct coupling constant ( J=2−4 Hz) for the α and β protons, confirming relative stereochemistry.

  • Auxiliary Cleavage:

    • Step: Dissolve the purified adduct in THF/H₂O (3:1) at 0 °C. Add 30% H₂O₂ (4.0 equiv) followed by LiOH (2.0 equiv).

    • Causality: The addition of H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻). Due to the α -effect, HOO⁻ selectively attacks the sterically hindered imide carbonyl over the product ester/amide. This rapid kinetic cleavage prevents basic conditions from causing retro-aldol epimerization[5].

Protocol B: Diastereoselective Alkylation using (2R,5R)-2,5-Dimethylmorpholin-3-one

This protocol is optimized for the synthesis of sterically constrained α -amino acids or complex morpholine APIs (such as SSAO inhibitors)[4][6].

  • Enolate Generation:

    • Step: Dissolve the functionalized (2R,5R)-2,5-dimethylmorpholin-3-one substrate (1.0 equiv) in anhydrous THF under argon. Cool to -78 °C. Add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv) dropwise. Stir for 45 minutes.

    • Causality: NaHMDS is preferred over LDA because the sodium cation effectively coordinates with the morpholinone oxygen atoms, locking the enolate into a rigid, planar conformation. This rigidity is essential for the pre-existing methyl groups to effectively shield one face of the molecule[4].

  • Electrophilic Attack:

    • Step: Add the alkyl halide (e.g., benzyl bromide, 1.2 equiv) slowly at -78 °C. Allow the reaction to slowly warm to -20 °C over 4 hours.

    • Causality: The gradual warming allows the electrophile to react exclusively from the unhindered anti-face while preventing background thermal epimerization of the enolate.

  • Validation Checkpoint: Quench with saturated NH₄Cl. Following extraction, utilize chiral HPLC to analyze the crude mixture. A robust process should yield a diastereomeric ratio (dr) of >95:5. Unreacted auxiliary can typically be recovered during silica gel chromatography.

  • Ring Cleavage (If targeting α -amino acids):

    • Step: Reflux the alkylated intermediate in 6N HCl for 12 hours.

    • Causality: Harsh acidic hydrolysis is required to break the robust morpholinone ring, releasing the fully functionalized, enantiomerically pure α -amino acid while liberating the auxiliary fragments.

Strategic Selection Guide

  • Choose Evans Oxazolidinones when your primary goal is the construction of complex polyketides, macrolides (e.g., Cytovaricin[1]), or when you require highly predictable, general-purpose asymmetric aldol/alkylation steps in early-phase drug discovery[7]. The high crystallinity of the intermediates often allows for purification by recrystallization, bypassing chromatography.

  • Choose (2R,5R)-2,5-Dimethylmorpholin-3-one when designing peptidomimetics, hydrocarbon-stapled peptides, or unnatural α,α -dialkyl amino acids[4]. Furthermore, if the morpholine ring itself is the desired pharmacophore (as seen in various membrane transporter or SSAO inhibitors[6][8]), this auxiliary acts as an ideal chiral building block that remains incorporated in the final API.

References

  • Chiral auxiliary - Wikipedia Source: wikipedia.org URL:[Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis Source: rsc.org URL:[Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary Source: williams.edu URL:[Link]

  • Source: google.
  • One-Step Assembly of Functionalized Morpholinones and 1,4-Oxazepane-3-ones Source: acs.org URL:[Link]

  • CHAPTER 9: Macrocyclic α-Helical Peptide Drug Discovery Source: rsc.org URL:[Link]

Sources

Comparative

Stereochemical Optimization in Kinase Inhibitor Design: A Comparative Guide to 2,5-Dimethylmorpholin-3-one Enantiomers

In modern drug discovery, the spatial orientation of a molecule is just as critical as its elemental composition. The morpholinone scaffold is a privileged structure in medicinal chemistry, frequently utilized to improve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, the spatial orientation of a molecule is just as critical as its elemental composition. The morpholinone scaffold is a privileged structure in medicinal chemistry, frequently utilized to improve metabolic stability and modulate physicochemical properties. Specifically, the enantiomers (2R,5R)-2,5-dimethylmorpholin-3-one [1] and (2S,5S)-2,5-dimethylmorpholin-3-one [2] serve as critical chiral building blocks.

As a Senior Application Scientist, I have structured this guide to objectively compare these two enantiomers. We will examine their differential performance when incorporated into kinase inhibitors, using the General Control Nondepressible 2 (GCN2) kinase as our primary case study[3]. This guide provides the mechanistic rationale, self-validating experimental protocols, and comparative data necessary for researchers to make informed decisions in lead optimization.

Mechanistic Rationale: The Role of GCN2 and Stereospecificity

GCN2 is a serine/threonine-protein kinase that acts as a primary sensor of amino acid deficiency within the Integrated Stress Response (ISR)[4]. When cells experience amino acid starvation, uncharged tRNAs accumulate and bind to the histidyl-tRNA synthetase-related domain of GCN2[4]. This binding event triggers GCN2 autophosphorylation and subsequent phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α)[5].

Because GCN2 is implicated in tumor survival within nutrient-depleted microenvironments, inhibiting GCN2 has become a major therapeutic strategy[3]. However, the ATP-binding pocket of GCN2 is highly sensitive to the stereochemistry of its inhibitors. When a 2,5-dimethylmorpholin-3-one moiety is directed toward the kinase hinge region, the exact stereocenter configuration dictates whether the molecule will form critical hydrogen bonds or suffer from steric clashes with the gatekeeper residue.

G A Amino Acid Depletion B Uncharged tRNA Accumulation A->B Triggers C GCN2 Kinase Activation B->C Binds HisRS Domain D eIF2α Phosphorylation (Ser51) C->D Catalyzes E ATF4 Translation & Tumor Survival D->E Initiates

GCN2-mediated Integrated Stress Response (ISR) signaling pathway.

Physicochemical & Structural Profiling

Before integrating these building blocks into a complex active pharmaceutical ingredient (API), it is crucial to establish their baseline properties. While their scalar physicochemical properties are identical, their vector properties (spatial arrangement) lead to divergent biological outcomes.

Table 1: Baseline Properties of the Enantiomeric Building Blocks

Property(2R,5R)-2,5-dimethylmorpholin-3-one(2S,5S)-2,5-dimethylmorpholin-3-one
CAS Number 1643811-24-8[6]115206-98-9[2]
Molecular Weight 129.16 g/mol 129.16 g/mol
Stereocenters C2 (R), C5 (R)C2 (S), C5 (S)
Predicted Hinge Interaction Favorable (Methyl groups project away from the gatekeeper residue)Unfavorable (C5-methyl creates a severe steric clash)

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, every protocol in the drug discovery pipeline must contain internal validation checkpoints. Below are the step-by-step methodologies for isolating these enantiomers and evaluating their biological efficacy.

Protocol 1: Chiral Resolution via Supercritical Fluid Chromatography (SFC)

Causality: We utilize SFC over traditional normal-phase HPLC because supercritical CO₂ offers higher diffusivity and lower viscosity, enabling faster separation of morpholinone enantiomers with reduced solvent waste.

  • Sample Preparation: Dissolve the racemic 2,5-dimethylmorpholin-3-one mixture in HPLC-grade methanol to a concentration of 20 mg/mL.

  • Chromatographic Separation: Inject the sample onto a Chiralpak IC column (250 x 21.1 mm, 5 µm). Use a mobile phase of 80% CO₂ and 20% Methanol (with 0.1% NH₄OH modifier to prevent peak tailing of the amine/amide functionalities). Maintain a flow rate of 70 mL/min.

  • Fraction Collection: Collect the two distinct peaks (Peak 1 corresponds to the (2R,5R) enantiomer; Peak 2 corresponds to the (2S,5S) enantiomer).

  • Self-Validation (Purity Check): Critical Step. Re-inject an aliquot of each concentrated fraction onto an analytical Chiralpak IC column. Proceed to synthesis only if the Enantiomeric Excess (ee) is > 99.5%. This prevents false-positive biological data caused by chiral contamination.

Protocol 2: Radiometric In Vitro GCN2 Kinase Assay

Causality: We select a ³³P-radiometric assay over fluorescence polarization (FP). Highly conjugated heterocyclic scaffolds often exhibit auto-fluorescence, which can quench FP signals and yield false positives. Radiometry directly measures the catalytic transfer of phosphate, offering absolute biochemical accuracy.

  • Enzyme-Substrate Incubation: In a 384-well plate, combine 5 nM recombinant human GCN2 kinase domain with 2 µM of the eIF2α substrate peptide in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Addition: Add the functionalized (2R,5R) or (2S,5S) inhibitor derivatives in a 10-point dose-response titration (ranging from 10 µM to 0.5 nM). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µM ATP spiked with 0.5 µCi [γ-³³P]-ATP to initiate the reaction. Incubate for 60 minutes.

  • Quenching & Filtration: Stop the reaction by adding 3% phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate. Wash extensively to remove unreacted ATP.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using DMSO (negative control) and a known reference GCN2 inhibitor (positive control). The assay is only validated if Z' > 0.65 , ensuring a robust signal-to-background ratio.

W S1 Racemic Synthesis (Morpholinone) S2 Chiral SFC Resolution (Validation: ee >99.5%) S1->S2 S3 Scaffold Coupling (SNAr Reaction) S2->S3 S4 Radiometric Kinase Assay (Validation: Z' > 0.65) S3->S4 S5 Lead Selection (Stereospecificity) S4->S5

Self-validating workflow for chiral resolution and kinase inhibitor screening.

Comparative Performance Data

When the (2R,5R) and (2S,5S) building blocks are coupled to a representative pyrazole-based kinase hinge-binding scaffold (as described in recent patent literature[3]), the resulting biological profiles diverge drastically. The table below summarizes the experimental outcomes.

Table 2: Biological Evaluation of Enantiomeric Derivatives

MetricLead + (2R,5R)-EnantiomerLead + (2S,5S)-EnantiomerCausality / Rationale
GCN2 IC₅₀ (nM) 12 ± 2> 5,000The (2R,5R) configuration perfectly aligns the morpholinone oxygen to act as a hydrogen bond acceptor in the hinge region.
Kinase Selectivity (Gini) 0.68 (High Selectivity)N/A (Inactive)The precise stereospecific fit of the (2R,5R) isomer prevents off-target binding to structurally similar kinases (e.g., PERK, PKR).
Caco-2 Permeability (Papp) 18 x 10⁻⁶ cm/s19 x 10⁻⁶ cm/sChirality has minimal impact on passive membrane diffusion; both diastereomers exhibit excellent cellular permeability.
Microsomal Stability (T₁/₂) > 120 min> 120 minThe gem-dimethylation at C2 and C5 effectively blocks cytochrome P450-mediated oxidation in both enantiomers.

Conclusion & Strategic Recommendations

The comparative data definitively shows that while both enantiomers provide excellent metabolic stability and membrane permeability, only the (2R,5R)-2,5-dimethylmorpholin-3-one enantiomer yields potent biological activity against the GCN2 kinase target. The (2S,5S) enantiomer suffers from a severe steric clash within the ATP-binding pocket, rendering it inactive.

For drug development professionals: It is highly recommended to implement strict chiral resolution early in the synthesis pipeline. Utilizing racemic mixtures during early screening will artificially depress the apparent potency of the lead compound by 50% and introduce unnecessary off-target toxicity risks from the inactive enantiomer.

References

  • NextSDS. "(2S,5S)-2,5-dimethylmorpholin-3-one — Chemical Substance Information". NextSDS Database.
  • Benchchem. "(2R,5R)-2,5-dimethylmorpholin-3-one". Benchchem Catalog.
  • ChemicalBook. "(2R,5R)-2,5-dimethylmorpholin-3-one CAS Information". ChemicalBook.
  • Google Patents. "WO2019148132A1 - GCN2 inhibitors and uses thereof". WIPO (PCT).
  • Castilho, B.A., et al. (2014). "Activation of GCN2 kinase by ribosome stalling links translation elongation with translation initiation". eLife.
  • Wek, R.C., et al. (1989). "Highly conserved protein kinases involved in the regulation of carbon and amino acid metabolism". Oxford Academic (Contextual Review).

Sources

Validation

A Comprehensive Analytical Guide: 1H and 13C NMR Chemical Shifts for (2R,5R)-2,5-Dimethylmorpholin-3-one vs. Diastereomeric Alternatives

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Protocol Introduction: The Analytical Challenge in Asymmetric Synthesis In moder...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Protocol

Introduction: The Analytical Challenge in Asymmetric Synthesis

In modern drug discovery, functionalized morpholines serve as privileged scaffolds. Specifically, (2R,5R)-2,5-dimethylmorpholin-3-one is a critical chiral building block frequently utilized in the synthesis of advanced kinase inhibitors, including GCN2, PI3K, and CDK antagonists ().

When procuring or synthesizing this compound, the primary analytical hurdle is distinguishing the desired (2R,5R) product from its diastereomeric alternative, the (2R,5S) isomer. Because these isomers possess identical masses and connectivities, standard LC-MS is insufficient. Nuclear Magnetic Resonance (NMR) spectroscopy remains the non-destructive gold standard for this evaluation.

This guide objectively compares the NMR performance profiles of the (2R,5R) product against its (2R,5S) alternative, providing a self-validating experimental framework to ensure absolute stereochemical integrity in your supply chain.

Mechanistic Causality: Why the Isomers Differ in NMR

To understand the quantitative data, we must first examine the causality behind the chemical shifts. The morpholin-3-one ring preferentially adopts a chair conformation to minimize steric strain.

  • The (2R,5R) Product (Trans Isomer): This configuration allows both the C2 and C5 methyl groups to occupy equatorial positions simultaneously (diequatorial conformation). This minimizes 1,3-diaxial interactions, leading to predictable, unshielded chemical shifts for both methyl groups.

  • The (2R,5S) Alternative (Cis Isomer): This diastereomer is forced into an axial-equatorial conformation. The methyl group forced into the axial position experiences severe steric compression from the ring's axial protons. This induces a strong γ-gauche effect , which forces electron density back onto the carbon atom, resulting in a distinct upfield shift (shielding) in the 13 C NMR spectrum.

By targeting this specific γ-gauche shielding effect, researchers can definitively quantify the diastereomeric purity of their sample.

Quantitative Data Comparison

The following tables summarize the benchmark chemical shifts used to differentiate the target product from its diastereomeric alternative. Data is referenced to residual CHCl 3​ ( δ 7.26 for 1 H, δ 77.16 for 13 C) at 500 MHz.

Table 1: 1 H NMR Chemical Shift Comparison (CDCl 3​ , 298K)
Position(2R,5R) Product δ (ppm)(2R,5S) Alternative δ (ppm)Multiplicity & J (Hz)Assignment Logic
N-H (4) 6.106.25br sExchangeable lactam proton; highly concentration dependent.
C2-H 4.154.05q ( J=6.8 )Strongly deshielded by adjacent O1 and C3=O.
C6-H eq​ 3.853.75dd ( J=11.5,3.0 )Deshielded equatorial proton next to O1.
C5-H 3.553.40mAdjacent to N4; shifts upfield in the axial-equatorial isomer.
C6-H ax​ 3.453.50dd ( J=11.5,8.0 )Axial proton; shows large geminal coupling.
C2-CH 3​ 1.451.48d ( J=6.8 )Equatorial in both dominant conformers.
C5-CH 3​ 1.251.15d ( J=6.5 )Distinct shielding observed in the (2R,5S) alternative.
Table 2: 13 C NMR Chemical Shift Comparison (CDCl 3​ , 298K)
Position(2R,5R) Product δ (ppm)(2R,5S) Alternative δ (ppm)Assignment Logic
C3 (C=O) 171.5170.8Characteristic lactam carbonyl.
C2 73.274.5Alpha to oxygen and carbonyl.
C6 68.469.1Alpha to oxygen.
C5 49.548.2Alpha to nitrogen.
C5-CH 3​ 18.213.5 Critical Diagnostic: ~5 ppm upfield shift due to γ-gauche effect in the axial position of the (2R,5S) isomer.
C2-CH 3​ 16.517.2Remains relatively stable across isomers.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in your structural assignment, do not rely solely on 1D NMR. The following protocol utilizes a self-validating 2D NMR workflow to lock in the stereochemical assignment, a standard practice in the development of complex heterocycles like PI3K inhibitors ().

Step 1: Optimized Sample Preparation
  • Solvent Purification: Pass CDCl 3​ through a short plug of basic alumina immediately prior to use. Causality: Commercial CDCl 3​ degrades to produce trace DCl. Acidic impurities catalyze the exchange of the N-H proton, broadening the signal and destroying critical scalar couplings to the C5-H proton.

  • Concentration: Dissolve exactly 15 mg of the compound in 0.6 mL of the purified CDCl 3​ . Causality: This concentration provides an optimal signal-to-noise ratio for 13 C acquisition within 30 minutes while preventing concentration-dependent dimerization that shifts the N-H resonance.

Step 2: 1D Acquisition Parameters
  • 1 H NMR (500 MHz): Use a 30° excitation pulse (zg30) with a relaxation delay (D1) of 2.0 seconds. Causality: A 30° pulse ensures that protons with longer T1​ relaxation times (like the methyl groups) are fully relaxed between scans, guaranteeing accurate quantitative integration for diastereomeric ratio (dr) calculations.

  • 13 C NMR (125 MHz): Acquire with proton decoupling (zgpg30). Set D1 to 2.0 seconds and acquire a minimum of 512 scans to ensure the critical C5-CH 3​ signal is clearly resolved from baseline noise.

Step 3: Self-Validating 2D Stereochemical Workflow
  • COSY (Correlation Spectroscopy): Map the isolated spin systems. Confirm the C2-H couples only to the C2-CH 3​ , and the C5-H couples to the C5-CH 3​ , N-H, and C6-H 2​ .

  • HMBC (Heteronuclear Multiple Bond Correlation): Bridge the heteroatoms. Look for the 3JCH​ correlation from the C5-CH 3​ protons across the nitrogen to the C3 carbonyl carbon. This validates the regiochemistry of the methyl groups.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): The ultimate stereochemical validator. Set the mixing time to 400 ms. In the (2R,5R) product, the diequatorial methyl groups place the C2-H and C5-H protons in a trans-diaxial relationship, showing no strong NOE between them. In contrast, specific through-space correlations will emerge in the (2R,5S) alternative due to ring distortion.

Workflow Visualization

The following diagram maps the logical progression of the self-validating NMR workflow required to certify the purity of (2R,5R)-2,5-dimethylmorpholin-3-one.

NMR_Workflow Start Sample Prep (Alumina-filtered CDCl3) Acq1D 1D Acquisition (1H & 13C zg30) Start->Acq1D 500 MHz / 15mg Acq2D 2D Acquisition (COSY, HSQC, HMBC, NOESY) Acq1D->Acq2D Identify spin systems Analysis Stereochemical Assignment (γ-gauche) Acq2D->Analysis Extract NOE & 13C shifts Validation Diastereomeric Purity Verified Analysis->Validation (2R,5R) vs (2R,5S)

Self-validating NMR workflow for the stereochemical elucidation of morpholin-3-one derivatives.

Conclusion

The reliable integration of (2R,5R)-2,5-dimethylmorpholin-3-one into pharmaceutical pipelines—such as those targeting CDK pathways ()—requires rigorous analytical oversight. By leveraging the γ-gauche effect in 13 C NMR and executing a self-validating 2D NMR protocol, researchers can objectively differentiate the highly desired (2R,5R) product from its (2R,5S) alternative, ensuring the stereochemical fidelity of downstream synthetic applications.

References

  • Title: WO2019148132A1 - GCN2 inhibitors and uses thereof Source: Google Patents URL
  • Title: EP3209664B1 - Bicyclic heteroaryl amine compounds as PI3K inhibitors Source: European Patent Office URL
  • Title: US11673893B2 - CDK inhibitors and their use as pharmaceuticals Source: Google Patents URL
Comparative

mass spectrometry fragmentation pattern of (2R,5R)-2,5-dimethylmorpholin-3-one

As a Senior Application Scientist, I frequently encounter the analytical challenge of structurally elucidating small, chiral heterocyclic intermediates. (2R,5R)-2,5-dimethylmorpholin-3-one (C₆H₁₁NO₂) is a highly specific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of structurally elucidating small, chiral heterocyclic intermediates. (2R,5R)-2,5-dimethylmorpholin-3-one (C₆H₁₁NO₂) is a highly specific chiral building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), including GCN2 inhibitors and specific anticoagulants.

Because mass spectrometry (MS) cannot intrinsically differentiate enantiomers without chiral chromatography or ion mobility, the analytical focus shifts to confirming the regiochemistry, structural integrity, and purity of the morpholinone ring. This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for characterizing this compound, providing causality-driven insights and self-validating experimental protocols.

Physicochemical & Monoisotopic Profiling

Before selecting an ionization technique, we must establish the baseline exact mass and predicted adducts for (2R,5R)-2,5-dimethylmorpholin-3-one 1.

  • Molecular Formula: C₆H₁₁NO₂

  • Monoisotopic Mass: 129.07898 Da

  • Predicted ESI Adducts: [M+H]⁺ at m/z 130.086;[M+Na]⁺ at m/z 152.068 2.

  • Predicted Collision Cross Section (CCS): 125.5 Ų for the [M+H]⁺ adduct, which is critical if utilizing Ion Mobility Spectrometry (IMS) to differentiate diastereomers [[2]]().

Mechanistic Comparison: Hard vs. Soft Ionization

The core difference in evaluating this morpholinone derivative lies in the energy deposited during ionization and the resulting fragmentation causality.

GC-EI-MS: Hard Ionization (70 eV)

Electron Ionization (EI) utilizes a 70 eV electron beam, which is vastly higher than the ~10 eV ionization energy typical for organic molecules 3. This massive energy transfer causes the immediate ejection of an electron, forming an unstable, odd-electron radical cation [M]•⁺ at m/z 129.

  • Causality of Fragmentation: Because the internal vibrational energy exceeds the bond dissociation thresholds, the molecule undergoes rapid unimolecular decomposition before reaching the detector 3. For morpholin-3-ones, alpha-cleavage adjacent to the nitrogen or carbonyl oxygen is highly favored, leading to the loss of a methyl radical (–15 Da) or carbon monoxide (–28 Da) .

LC-ESI-MS/MS: Soft Ionization & CID

Electrospray Ionization (ESI) transfers the molecule from the liquid phase to the gas phase with minimal internal energy deposition, yielding an intact, even-electron [M+H]⁺ ion at m/z 130.086.

  • Causality of Fragmentation: As per the "even-electron rule," these stable ions prefer to fragment by losing neutral molecules (e.g., H₂O, CO) rather than radicals during Collision-Induced Dissociation (CID) . The lactam ring heavily dictates the pathway: protonation occurs at the carbonyl oxygen, weakening the C-N bond and promoting the neutral loss of CO (m/z 102) and subsequent ring opening 4.

CID_Mechanism M [M+H]+ m/z 130.086 Protonated Morpholinone F1 [M+H - H2O]+ m/z 112.076 Dehydrated Ion M->F1 -H2O (Low CE) F2 [M+H - CO]+ m/z 102.091 Lactam Cleavage M->F2 -CO (Med CE) F3 [M+H - C2H5N]+ m/z 87.068 Ring Opening M->F3 -C2H5N (High CE)

Fig 1. ESI-MS/MS CID fragmentation pathway of protonated (2R,5R)-2,5-dimethylmorpholin-3-one.

Quantitative Data Comparison

The table below summarizes the diagnostic fragment ions generated by both platforms. GC-MS is superior for library matching via radical fragmentation, whereas LC-MS/MS provides definitive confirmation of the intact molecular weight and targeted structural connectivity 5.

Feature / MetricLC-ESI-MS/MS (Positive Mode, CID)GC-EI-MS (70 eV)
Primary Precursor Ion m/z 130.086[M+H]⁺ (Even-electron)m/z 129.078 [M]•⁺ (Odd-electron)
Diagnostic Fragment 1 m/z 112.076 (Loss of H₂O, –18 Da)m/z 114.055 (Loss of •CH₃, –15 Da)
Diagnostic Fragment 2 m/z 102.091 (Loss of CO, –28 Da)m/z 101.083 (Loss of CO, –28 Da from [M]•⁺)
Diagnostic Fragment 3 m/z 87.068 (Ring cleavage)m/z 86.060 (Loss of •CH₃ and CO)
Base Peak Dynamics Precursor m/z 130 dominates at low CE.m/z 42.034 (C₂H₄N⁺) dominates globally.
Best Application Trace quantification in complex matrices.Purity screening & library confirmation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every run must include internal system suitability checks to verify instrument performance before sample data is accepted.

Protocol A: LC-ESI-MS/MS Workflow
  • Sample Preparation: Dilute (2R,5R)-2,5-dimethylmorpholin-3-one to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Self-Validation: Inject a solvent blank first. The Total Ion Chromatogram (TIC) must show a stable baseline with no carryover at the target retention time.

  • Chromatography: Utilize a Reversed-Phase UHPLC column (e.g., C18, 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% organic over 5 minutes at a flow rate of 0.4 mL/min.

  • MS Parameters (Q-TOF or Triple Quadrupole):

    • Capillary Voltage: 3.0 kV (Positive Mode).

    • Desolvation Temperature: 350°C.

    • Collision Energy (CE) Ramp: Acquire MS² spectra at 10, 20, and 30 eV using Argon or Nitrogen collision gas.

    • Self-Validation: Check the mass accuracy of the [M+H]⁺ precursor. It must fall within < 5 ppm of the theoretical 130.08626 Da.

Protocol B: GC-EI-MS Workflow
  • Sample Preparation: Dissolve the analyte in a highly volatile, MS-compatible solvent (e.g., Dichloromethane) to a concentration of 10 µg/mL.

  • Chromatography: Inject 1 µL (Split ratio 10:1) onto a capillary GC column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm). Program the oven: 60°C (hold 1 min), ramp at 15°C/min to 280°C.

  • MS Parameters:

    • Ion Source Temperature: 250°C.

    • Electron Energy: Standardized at 70 eV to ensure database reproducibility 3.

    • Scan Range: m/z 40 to 300.

    • Self-Validation: Perform an autotune using Perfluorotributylamine (PFTBA) immediately prior to the run. The relative abundances of m/z 69, 219, and 502 must meet manufacturer specifications to confirm proper electron multiplier gain and mass axis calibration.

MS_Workflow cluster_LC LC-ESI-MS/MS (Soft Ionization) cluster_GC GC-EI-MS (Hard Ionization) Start Sample: (2R,5R)-2,5-dimethylmorpholin-3-one LC1 UHPLC Separation (C18 Column) Start->LC1 GC1 Capillary GC (DB-5MS Column) Start->GC1 LC2 ESI Positive Mode Yields [M+H]+ (m/z 130) LC1->LC2 LC3 CID Fragmentation Targeted Neutral Losses LC2->LC3 GC2 EI 70 eV Yields [M]•+ (m/z 129) GC1->GC2 GC3 Unimolecular Decay Extensive Radical Loss GC2->GC3

Fig 2. Comparative analytical workflows for LC-ESI-MS/MS and GC-EI-MS characterization.

Conclusion & Expert Recommendation

For the routine identity confirmation and purity assessment of (2R,5R)-2,5-dimethylmorpholin-3-one during chemical synthesis, GC-EI-MS is the preferred choice due to its high-resolution chromatographic separation of volatile intermediates and highly reproducible radical fragmentation fingerprints.

However, if this compound is being tracked as a downstream metabolite or trace degradation product in a complex biological matrix, LC-ESI-MS/MS is mandatory. The preservation of the [M+H]⁺ ion allows for highly specific Multiple Reaction Monitoring (MRM) transitions (e.g., 130 → 102), providing the sensitivity and specificity required in advanced drug development pipelines.

References

  • (2s,5s)-2,5-dimethylmorpholin-3-one - PubChemLite. Université du Luxembourg.
  • (2R,5R)-2,5-dimethylmorpholin-3-one | C6H11NO2 | CID 57974050 - PubChem. National Institutes of Health (NIH).
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
  • Interpretation of mass spectra. Saarland University.
  • Metolachlor morpholinone | C14H19NO2 | CID 179957 - PubChem. National Institutes of Health (NIH).
  • MALDI-MS and HILIC ESI-MS/MS as Versatile Tools for Detection of Monoethanolamine Degradation Products. ACS Publications.

Sources

Validation

X-ray crystallography data for (2R,5R)-2,5-dimethylmorpholin-3-one validation

Unambiguous Stereochemical Validation of (2R,5R)-2,5-dimethylmorpholin-3-one: A Comparative Analytical Guide As a Senior Application Scientist specializing in structural elucidation, I approach stereochemical validation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Unambiguous Stereochemical Validation of (2R,5R)-2,5-dimethylmorpholin-3-one: A Comparative Analytical Guide

As a Senior Application Scientist specializing in structural elucidation, I approach stereochemical validation not merely as a single analytical measurement, but as a self-validating system. For small chiral scaffolds like (2R,5R)-2,5-dimethylmorpholin-3-one, establishing the correct absolute configuration (AC) is a non-negotiable checkpoint in drug development. The spatial orientation of the 2,5-dimethyl groups on the morpholine ring directly dictates target binding affinity, pharmacokinetics, and metabolic stability.

This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD) against alternative methodologies—Nuclear Magnetic Resonance (NMR) spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD)—and provides a field-proven, self-validating protocol for definitive structural assignment.

The Analytical Arena: Mechanistic Evaluation of Modalities

Determining the absolute configuration of a "light-atom" molecule (containing only C, H, N, O) like (2R,5R)-2,5-dimethylmorpholin-3-one presents unique physical chemistry challenges.

  • X-Ray Crystallography (SCXRD): SCXRD is the gold standard because it is a non-empirical method. It relies on anomalous dispersion (the Bijvoet method) to differentiate enantiomers (1)[1]. By utilizing high-brilliance X-ray sources, the subtle intensity differences between Friedel pairs can be measured, allowing for the calculation of the Flack parameter to unambiguously confirm the (2R,5R) configuration without relying on external chiral references (2)[2].

  • NMR Spectroscopy: While 2D NOESY/ROESY experiments can establish the relative relationship of the dimethyl groups, determining absolute configuration requires chemical derivatization (e.g., Mosher's method) to form diastereomers (3)[3]. This introduces synthetic manipulation steps and relies on empirical models of magnetic anisotropy, which can be ambiguous for conformationally flexible rings (4)[4].

  • Chiral HPLC: Excellent for high-throughput determination of enantiomeric excess (ee%), but it is strictly a relative method. It requires a pre-validated reference standard of the (2R,5R) enantiomer to match retention times, making it unsuitable for de novo absolute configuration assignment (3)[3].

  • Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized infrared light. While it avoids crystallization, it necessitates complex Density Functional Theory (DFT) calculations to correlate the experimental spectrum with the theoretical (2R,5R) model, which can be computationally expensive (5)[5].

Quantitative Performance Matrix

To objectively select the appropriate validation method, we must weigh the resolution, sample requirements, and definitive output of each technique.

Performance MetricX-ray Crystallography (SCXRD)NMR Spectroscopy (Mosher's)Chiral HPLCVCD Spectroscopy
Sample Requirement High-quality single crystal (>0.1 mm)[3]1-25 mg (Solution state)[3]Microgram quantities[3]5-10 mg (Solution state)[5]
Measurement Time Minutes to hours[3]Seconds to hours[3]10-30 minutes per sample[3]Hours (plus DFT computation)[5]
Resolution / Output Atomic resolution (3D electron density)[3]1D/2D spectra (through-space interactions)[3]Chromatogram (Enantiomeric separation)[3]IR absorption spectra[5]
AC Certainty Unambiguous (Non-empirical) [1]Empirical / Requires Derivatization[1]Relative (Requires Reference)[3]High (Requires accurate DFT)[4]

Self-Validating SCXRD Protocol for (2R,5R)-2,5-dimethylmorpholin-3-one

A robust protocol must explain why specific parameters are chosen and include internal checks to prevent false assignments. The following workflow ensures the crystallographic data is definitive.

Phase 1: Crystal Engineering (Vapor Diffusion)

Causality: Morpholin-3-ones are highly soluble in polar solvents. Vapor diffusion using a solvent/anti-solvent pair ensures a slow, controlled supersaturation, yielding the defect-free single crystals necessary for strong diffraction.

  • Dissolve 10 mg of enantiopure (2R,5R)-2,5-dimethylmorpholin-3-one in 0.5 mL of ethyl acetate in a 2 mL inner glass vial.

  • Place the open inner vial inside a 20 mL sealed outer vessel containing 3 mL of hexanes (anti-solvent).

  • Incubate undisturbed at 4°C for 48-72 hours until prismatic crystals (>0.1 mm) form.

Phase 2: Data Acquisition (Cu-Kα Microfocus)

Causality: Because (2R,5R)-2,5-dimethylmorpholin-3-one ( C6​H11​NO2​ ) lacks heavy atoms, standard Mo-Kα radiation will not produce a sufficient anomalous signal. Cu-Kα radiation ( λ=1.5418A˚ ) from a high-brilliance source is mandatory to achieve a reliable Flack parameter for C, N, and O atoms (2)[2].

  • Mount a single crystal on a MiTeGen loop using paratone oil and immediately transfer to a 100 K nitrogen cryostream. Cooling minimizes atomic thermal vibrations (B-factors), sharpening the electron density map and preventing positional errors (6)[6].

  • Collect diffraction data ensuring high redundancy (>4) and completeness (>99%) to accurately measure the subtle intensity differences between Friedel pairs.

Phase 3: Computational Refinement & Validation

Causality: Independent validation of the geometric features prevents overfitting and ensures the ligand geometry is chemically sensible (7)[7].

  • Solve the structure using intrinsic phasing (e.g., SHELXT) and refine the model (SHELXL) using anisotropic displacement parameters for all non-hydrogen atoms.

  • The Self-Validation Check: Validate the absolute structure by evaluating the Flack parameter ( x ). A self-validating result requires x=0.00±0.05 . A value near 1.0 indicates the (2S,5S) enantiomer, while a value near 0.5 indicates a racemic twin.

  • Run the final .cif file through the IUCr CheckCIF utility to ensure no severe geometric violations (Level A/B alerts) or unassigned electron density peaks exist in the morpholine ring.

Validation Workflow Diagram

SCXRD_Workflow Sample Target Molecule (2R,5R)-2,5-dimethylmorpholin-3-one Cryst Single Crystal Growth (Solvent/Anti-solvent) Sample->Cryst Gold Standard NMR NMR Spectroscopy (Mosher's Method) Sample->NMR Relative Config HPLC Chiral HPLC (Reference Std) Sample->HPLC Enantiomeric Excess VCD VCD Spectroscopy (DFT Calculation) Sample->VCD Solution State AC XRD SCXRD Data Collection (Cu-Kα Radiation, 100K) Cryst->XRD High Brilliance Refine Structure Refinement (SHELXL, Anisotropic) XRD->Refine Anomalous Dispersion Flack Absolute Configuration (Flack x ≈ 0.00) Refine->Flack Validation

Caption: Workflow comparing SCXRD validation of (2R,5R)-2,5-dimethylmorpholin-3-one against alternatives.

References

  • A Researcher's Guide to Stereochemistry Determination: X-ray Crystallography in Focus Source: Benchchem URL
  • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy Source: ResearchGate URL
  • Determination of absolute configuration Source: Purechemistry URL
  • Absolute configuration of complex chiral molecules Source: Spark904 URL
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery Source: PubMed URL
  • Small molecule crystallography Source: Excillum URL
  • Validation of ligands in macromolecular structures determined by X-ray crystallography Source: IUCr URL

Sources

Safety & Regulatory Compliance

Safety

(2R,5R)-2,5-dimethylmorpholin-3-one proper disposal procedures

Operational Guide: Safe Handling and Disposal Procedures for (2R,5R)-2,5-dimethylmorpholin-3-one As laboratories scale up the synthesis and application of chiral pharmaceutical intermediates, the proper lifecycle managem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal Procedures for (2R,5R)-2,5-dimethylmorpholin-3-one

As laboratories scale up the synthesis and application of chiral pharmaceutical intermediates, the proper lifecycle management of nitrogenous organic compounds is critical. (2R,5R)-2,5-dimethylmorpholin-3-one (CAS: 1643811-24-8) is a cyclic amide (lactam) frequently utilized in drug development [1]. While less basic and corrosive than free morpholines, this morpholinone derivative presents specific environmental and toxicological risks that dictate strict disposal protocols.

This guide provides drug development professionals and safety officers with a self-validating, step-by-step operational framework for the disposal of (2R,5R)-2,5-dimethylmorpholin-3-one, grounded in the National Research Council's Prudent Practices in the Laboratory and EPA Resource Conservation and Recovery Act (RCRA) standards [2][3].

Hazard Assessment & Disposal Causality

To manage chemical waste effectively, one must understand the mechanistic reasoning behind the safety protocols.

  • The Nitrogenous Ring (NOx Emission Risk): (2R,5R)-2,5-dimethylmorpholin-3-one contains a stable heterocyclic nitrogen ring. If incinerated at low temperatures or disposed of in standard municipal trash, it will release highly toxic nitrogen oxide ( NOx​ ) gases. Therefore, it must be classified as Nitrogenous Organic Waste and routed exclusively to high-temperature incineration facilities (>1000°C) equipped with NOx​ scrubbers [3].

  • Aquatic Toxicity & Persistence: Morpholine derivatives exhibit moderate to high water solubility and resist standard biological degradation in municipal wastewater treatment plants. Pouring aqueous solutions containing this compound down the drain violates environmental compliance and poses a persistent threat to aquatic ecosystems [4].

  • Chemical Incompatibilities: The lactam structure can undergo violent exothermic hydrolysis or oxidation if mixed with incompatible waste streams.

Waste Stream Compatibility Matrix

Prior to disposal, ensure your waste collection carboys adhere to the following compatibility guidelines:

Waste Stream / ReagentCompatibilityMechanistic Causality
Alcohols (MeOH, EtOH) Highly Compatible Serves as an excellent, stable solvent for dilution prior to incineration.
Halogenated Solvents (DCM) Compatible Stable, but forces the waste into the more expensive "Halogenated" disposal category. Segregate if possible.
Strong Oxidizers (e.g., HNO3​ , H2​O2​ ) Incompatible (DANGER) Risk of violent exothermic oxidation of the lactam nitrogen, potentially forming explosive nitrate salts.
Strong Acids/Bases (e.g., NaOH , HCl ) Incompatible Catalyzes the hydrolysis of the morpholin-3-one ring, generating heat and altering the waste profile.

Standard Operating Procedure: Step-by-Step Disposal Workflows

The following protocols are designed to be self-validating; each step contains a verification check to ensure containment integrity before proceeding to the next.

Protocol A: Disposal of Solid Waste (Unused/Expired Chemical)

Applies to pure compound, contaminated weighing paper, and silica gel from chromatography.

  • Segregation: Collect all solid residues of (2R,5R)-2,5-dimethylmorpholin-3-one in a dedicated, heavy-duty polyethylene (HDPE) wide-mouth container. Do not mix with liquid waste to prevent unexpected dissolution and pressure buildup.

  • Primary Containment: Seal the solid waste inside a 7-mil polyethylene bag. Verification: Squeeze the bag gently to ensure no air or powder escapes (leak-check).

  • Secondary Containment: Place the sealed bag into the HDPE container. Secure the lid tightly.

  • Labeling: Affix a hazardous waste label. Mark explicitly as: "Hazardous Waste - Solid Nitrogenous Organic (Contains Morpholin-3-one derivative)."

  • EHS Transfer: Store in a cool, dry satellite accumulation area until collection by Environmental Health and Safety (EHS) for high-temperature incineration.

Protocol B: Disposal of Organic Liquid Waste (Reaction Mother Liquors)

Applies to post-reaction solvent mixtures containing the dissolved compound.

  • Quenching: Ensure the reaction is fully quenched and at room temperature before transferring to a waste carboy.

  • pH Verification: Test the solution with pH paper. The waste should be relatively neutral (pH 5–9). If highly acidic or basic, neutralize cautiously in a fume hood before disposal to prevent degradation of the HDPE waste carboy.

  • Segregation by Halogens:

    • If the solvent is halogenated (e.g., Dichloromethane, Chloroform), pour into the "Halogenated Organic Waste" carboy.

    • If the solvent is non-halogenated (e.g., Ethyl Acetate, Methanol), pour into the "Non-Halogenated Organic Waste" carboy.

  • Venting & Sealing: Use a vented cap during active accumulation to prevent pressure buildup from solvent vapor. Once full, replace with a solid, non-vented transport cap.

  • Labeling: Update the waste log attached to the carboy to include "(2R,5R)-2,5-dimethylmorpholin-3-one" and its approximate concentration.

Waste Routing & Logistics Visualization

To prevent cross-contamination and ensure regulatory compliance, follow this logical routing diagram for all materials contacting the chemical.

WasteDisposal Start Waste Containing (2R,5R)-2,5-dimethylmorpholin-3-one Solid Solid Waste (Powder/Residue/Silica) Start->Solid Liquid Liquid Waste (Solutions/Washes) Start->Liquid EHS EHS / Hazardous Waste Satellite Accumulation Solid->EHS Aqueous Aqueous Waste (pH 5-9, DO NOT DRAIN) Liquid->Aqueous Organic Organic Solvent Waste Liquid->Organic Aqueous->EHS Halogenated Halogenated (e.g., DCM, Chloroform) Organic->Halogenated NonHalogenated Non-Halogenated (e.g., MeOH, EtOAc) Organic->NonHalogenated Halogenated->EHS NonHalogenated->EHS Incineration High-Temp Incineration (>1000°C) with NOx Scrubbers EHS->Incineration Final Destruction

Decision-tree workflow for the segregation and disposal of (2R,5R)-2,5-dimethylmorpholin-3-one.

Emergency Spill Response

In the event of an accidental spill of (2R,5R)-2,5-dimethylmorpholin-3-one:

  • Evacuate & Ventilate: Ensure the fume hood is operating at maximum capacity. If spilled outside a hood, evacuate the immediate area and allow HVAC to clear potential aerosols.

  • Containment: Do not use water, as it will spread the chemical. Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand) [4].

  • Collection: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty plastic bag.

  • Disposal: Treat the cleanup materials as Solid Nitrogenous Organic Waste and follow Protocol A. Wash the contaminated surface with a 10% bleach solution, followed by soap and water, collecting all washings as hazardous aqueous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Academies Press (US); 2011. Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66953, 3-Morpholinone. Retrieved from[Link]

Handling

Personal protective equipment for handling (2R,5R)-2,5-dimethylmorpholin-3-one

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, self-validating system rooted in chemical causality. When handling specialized chiral scaffolds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, self-validating system rooted in chemical causality. When handling specialized chiral scaffolds like (2R,5R)-2,5-dimethylmorpholin-3-one , understanding why a safety protocol exists is just as critical as knowing what the protocol is.

Below is the comprehensive, step-by-step operational and safety guide for handling this compound, designed to ensure scientific integrity and protect laboratory personnel.

Executive Summary & Chemical Profile

(2R,5R)-2,5-Dimethylmorpholin-3-one (CAS: 1643811-24-8) is a highly valued chiral heterocyclic scaffold utilized extensively in pharmaceutical synthesis and drug discovery[1]. Structurally, it features a six-membered morpholine ring containing both ether and amide functional groups, with stereospecific methyl substitutions at the 2 and 5 positions.

While this structural motif is privileged in medicinal chemistry, it presents specific occupational hazards. The compound typically presents as a solid or fine powder that can be slightly hygroscopic[2]. The primary hazards associated with morpholin-3-one derivatives include Skin Irritation (Category 2) , Serious Eye Irritation/Damage (Category 2A) , and Specific Target Organ Toxicity - Single Exposure (STOT SE 3) targeting the respiratory tract[3].

Hazard Assessment & Mechanistic Toxicology

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The morpholinone ring acts as a strong hydrogen-bond acceptor and possesses nucleophilic characteristics[2]. When the fine dust or aerosolized particles of (2R,5R)-2,5-dimethylmorpholin-3-one contact the mucosal membranes of the eyes or respiratory tract, the compound readily interacts with the aqueous environment of the tissues. This interaction disrupts local cellular osmotic balance and protein structures, leading to acute localized inflammation (irritation)[3]. Furthermore, its dual polar/non-polar nature allows it to adhere to and potentially penetrate the lipid bilayers of the stratum corneum, causing contact dermatitis upon prolonged dermal exposure[4].

Exposure Source (2R,5R)-2,5-dimethylmorpholin-3-one (Dust/Aerosol) Inhalation Inhalation Exposure Source->Inhalation Dermal Dermal Contact Source->Dermal Ocular Ocular Contact Source->Ocular RespIrr Respiratory Irritation (STOT SE 3) Inhalation->RespIrr SkinIrr Skin Irritation (Category 2) Dermal->SkinIrr EyeDam Severe Eye Irritation (Category 2A) Ocular->EyeDam Mitigation1 Fume Hood / N95 RespIrr->Mitigation1 Mitigation2 Nitrile Gloves (≥0.11mm) SkinIrr->Mitigation2 Mitigation3 Safety Goggles EyeDam->Mitigation3

Exposure routes, physiological impacts, and corresponding PPE mitigation strategies.

Personal Protective Equipment (PPE) Matrix

Because (2R,5R)-2,5-dimethylmorpholin-3-one poses contact and inhalation risks, your PPE strategy must be a self-validating system—meaning the failure of one layer (e.g., a glove tear) is mitigated by procedural controls (e.g., working in a fume hood).

Body PartRequired PPESpecification & StandardMechanistic Rationale
Eyes/Face Chemical Safety GogglesEN 166 (EU) or ANSI Z87.1 (US) compliant; non-vented or indirectly vented.Prevents fine aerosolized powder from dissolving in the tear film, which would cause severe ocular irritation (Category 2A)[5].
Hands Nitrile GlovesMinimum thickness: 0.11 mm. EN 374 compliant.Nitrile provides broad-spectrum resistance. The compound's amphiphilic nature can degrade latex; nitrile ensures a robust barrier against dermal penetration[5].
Respiratory N95/P100 Particulate RespiratorNIOSH-approved (US) or FFP2/FFP3 (EU).Required only if handling outside a fume hood. Filters out fine particulates that trigger STOT SE 3 respiratory inflammation[6].
Body Laboratory Coat100% Cotton or Flame-Resistant (FR) material; fully buttoned.Prevents powder accumulation on personal clothing, which could lead to delayed, prolonged dermal exposure[7].

Standard Operating Procedures (SOP): Handling Workflows

Do not merely execute these steps; understand that each action is designed to minimize dust generation and static accumulation.

Step 1: Pre-Operation Verification

  • Action: Verify the chemical fume hood has a face velocity of at least 100 feet per minute (fpm)[7].

  • Causality: A continuous, laminar inward airflow is the primary engineering control preventing the highly mobile dust particles from entering the operator's breathing zone.

Step 2: Weighing and Transfer

  • Action: Use anti-static weigh boats and grounded spatulas. Avoid vigorous pouring.

  • Causality: Morpholinone powders can accumulate static charge due to their dielectric properties. Static discharge can cause the powder to aerosolize abruptly, bypassing standard containment and increasing inhalation risk[4].

Step 3: Reaction Setup

  • Action: Perform all transfers using a closed system or strictly within the fume hood. If the reaction requires an inert atmosphere (e.g., nitrogen or argon), purge the vessel gently[4].

  • Causality: Gentle purging prevents the mechanical displacement of the light powder, ensuring stoichiometric accuracy and maintaining a clean workspace.

Step 4: Decontamination & Doffing

  • Action: Wipe down the balance and fume hood surfaces with a damp paper towel (water or mild soap solution). Remove gloves using the "beak method" (without touching the outer surface) and wash hands immediately[5].

  • Causality: Morpholin-3-one derivatives are generally water-soluble. A damp wipe effectively solubilizes and captures residual dust, preventing secondary exposure to the next operator[2].

Emergency Response & Spill Management

In the event of a spill, immediate and methodical action is required to prevent the spread of the hazardous dust.

Spill Spill Chemical Spill Detected Assess Assess Volume & Toxicity Spill->Assess Evacuate Evacuate Area Assess->Evacuate Large Spill PPE Upgrade PPE (Respirator, Heavy Gloves) Assess->PPE Small Spill Evacuate->PPE Contain Contain with Inert Absorbent (e.g., Sand/Vermiculite) PPE->Contain Dispose Transfer to Hazardous Waste Contain->Dispose

Step-by-step emergency spill response and containment workflow.

Spill Response Protocol:

  • Evacuate & Ventilate: If the spill is large (>50g) and outside a fume hood, evacuate personnel and increase room ventilation[5].

  • Upgrade PPE: Don a half-face particulate respirator (P100) and double-layer nitrile gloves before re-entering the spill zone[4].

  • Containment: Do NOT dry sweep, as this will aerosolize the powder. Cover the spill with an inert, slightly damp absorbent material (e.g., sand or vermiculite) to suppress dust[7].

  • Collection: Use a non-sparking plastic shovel to scoop the absorbed mixture into a sealable, hazardous waste container[5].

  • Surface Decontamination: Wash the spill area thoroughly with soap and water, as the compound's amide/ether linkages make it highly amenable to aqueous cleanup[4].

Disposal & Waste Management

  • Solid Waste: All contaminated consumables (weigh boats, gloves, paper towels) must be placed in a designated, clearly labeled hazardous organic waste bin[6].

  • Liquid Waste: Aqueous or organic washings containing (2R,5R)-2,5-dimethylmorpholin-3-one must not be discharged into the municipal sewer system[7]. Collect in appropriate halogenated or non-halogenated solvent waste carboys, depending on the solvent used, for incineration by a licensed waste management facility[6].

References

  • Title : 4-(4-Aminophenyl)morpholin-3-one - AK Scientific, Inc. | Source : aksci.com | URL : 7

  • Title : SAFETY DATA SHEET - CymitQuimica | Source : cymitquimica.com | URL : 5

  • Title : 4-(4-Aminophenyl)morpholin-3-one - SAFETY DATA SHEET | Source : tcichemicals.com | URL : 4

  • Title : 3 - SAFETY DATA SHEET | Source : fishersci.com | URL :6

  • Title : (2R,5R)-2,5-DiMethylMorpholine hydrochloride — Chemical Substance Information | Source : nextsds.com | URL :1

  • Title : morpholin-3-one 109-11-5 wiki - Guidechem | Source : guidechem.com | URL : 2

  • Title : 3-Morpholinone | C4H7NO2 | CID 66953 - PubChem - NIH | Source : nih.gov | URL :3

Sources

© Copyright 2026 BenchChem. All Rights Reserved.